molecular formula C12H9ClO4 B2502881 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 364609-04-1

5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2502881
CAS No.: 364609-04-1
M. Wt: 252.65
InChI Key: DLWYYIUBVKLTQZ-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid (CAS 364609-04-1) is a high-purity small molecule with a molecular formula of C₁₂H₉ClO₄ and a molecular weight of 252.65 g/mol . This compound is provided for research applications and is a valuable intermediate in medicinal chemistry and drug discovery. It is classified as a furoic acid derivative, a class of heterocyclic compounds that are of significant interest in the development of pharmacologically active molecules . Research into this compound has identified it as having activity against methionine aminopeptidase enzymes, specifically in models of Mycobacterium tuberculosis and E. coli , suggesting its potential as a starting point for the development of novel antimicrobial agents . The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not approved for human or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be hazardous .

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWYYIUBVKLTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Introduction

This compound is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy ether linkage to a furan carboxylic acid core, makes it an interesting candidate for the development of novel therapeutic agents and functional polymers. This guide provides a comprehensive overview of a reliable and efficient two-step synthetic route to this compound, intended for researchers and professionals in drug development and chemical synthesis.

The synthesis commences with a Williamson ether synthesis to couple 2-chlorophenol with a suitable furan derivative, followed by the hydrolysis of an ester to yield the final carboxylic acid. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.

Overall Synthetic Pathway

The is accomplished through a two-step process. The first step involves the formation of the ether linkage via a Williamson ether synthesis between 2-chlorophenol and methyl 5-(chloromethyl)furan-2-carboxylate. The resulting ester is then hydrolyzed in the second step to afford the target carboxylic acid.

Overall Synthesis 2-chlorophenol 2-chlorophenol intermediate_ester methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate 2-chlorophenol->intermediate_ester Step 1: Williamson Ether Synthesis methyl_5_chloromethyl methyl 5-(chloromethyl)furan-2-carboxylate methyl_5_chloromethyl->intermediate_ester final_acid This compound intermediate_ester->final_acid Step 2: Hydrolysis

Caption: Overall two-step .

Step 1: Synthesis of methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

The initial step of this synthesis is a classic Williamson ether synthesis, a widely used method for preparing ethers.[1][2][3] In this reaction, the sodium salt of 2-chlorophenol, a phenoxide, is generated in situ and acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on methyl 5-(chloromethyl)furan-2-carboxylate. This results in a nucleophilic substitution reaction (SN2 type) to form the desired ether linkage.[3]

Experimental Protocol

Williamson Ether Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_phenol Dissolve 2-chlorophenol and methyl 5-(chloromethyl)furan-2-carboxylate in a suitable solvent (e.g., acetone or DMF). add_base Add a base (e.g., anhydrous K2CO3) to the mixture. dissolve_phenol->add_base reflux Heat the mixture to reflux and stir for several hours. add_base->reflux monitor Monitor the reaction progress by TLC. reflux->monitor cool_filter Cool the reaction mixture and filter to remove inorganic salts. monitor->cool_filter evaporate Evaporate the solvent under reduced pressure. cool_filter->evaporate extract Dissolve the residue in an organic solvent and wash with water and brine. evaporate->extract dry_concentrate Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: Experimental workflow for the Williamson ether synthesis.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-chlorophenol128.56101.0
methyl 5-(chloromethyl)furan-2-carboxylate174.58101.0
Anhydrous Potassium Carbonate (K₂CO₃)138.21151.5
Acetone or DMF---

Procedure

  • To a stirred solution of 2-chlorophenol (10 mmol) and methyl 5-(chloromethyl)furan-2-carboxylate (10 mmol) in 50 mL of acetone (or DMF), add anhydrous potassium carbonate (15 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate.[4]

Step 2: Hydrolysis of methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

Hydrolysis_Workflow cluster_saponification Saponification cluster_workup Work-up and Isolation dissolve_ester Dissolve the ester in a mixture of methanol and water. add_base Add an aqueous solution of NaOH or KOH. dissolve_ester->add_base heat Heat the mixture to reflux and stir. add_base->heat cool Cool the reaction mixture to room temperature. heat->cool remove_methanol Remove methanol under reduced pressure. cool->remove_methanol acidify Acidify the aqueous solution with dilute HCl to precipitate the product. remove_methanol->acidify filter_wash Filter the precipitate, wash with cold water, and dry. acidify->filter_wash

Caption: Experimental workflow for the hydrolysis of the ester.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate266.6851.0
Sodium Hydroxide (NaOH)40.00102.0
Methanol---
Water---
Dilute Hydrochloric Acid (HCl)---

Procedure

  • Dissolve methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate (5 mmol) in a mixture of methanol (20 mL) and water (10 mL).

  • Add a solution of sodium hydroxide (10 mmol) in water (5 mL) to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-chlorophenol is toxic and corrosive. Avoid contact with skin and eyes.

  • Methyl 5-(chloromethyl)furan-2-carboxylate is a lachrymator and should be handled with care.

  • Strong bases (NaOH, KOH) and acids (HCl) are corrosive and should be handled with appropriate caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Introduction

Furan-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The furan ring is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific derivative, This compound , a molecule of significant interest for researchers in drug discovery and development. The presence of a furan-2-carboxylic acid moiety, a 2-chlorophenoxy group, and a flexible ether linkage suggests a high potential for diverse biological interactions. The carboxylic acid group, in particular, is a critical pharmacophore in many drugs, enhancing water solubility and enabling key interactions with biological targets.[3][4]

This document serves as a comprehensive technical resource for researchers, providing in-depth information on the chemical properties, a plausible synthetic route, analytical characterization, and the potential biological significance of this compound, grounded in the broader context of furan chemistry and pharmacology.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of a compound are critical for its handling, formulation, and interpretation of biological data. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and data from closely related analogues.

The structure consists of a central furan ring, substituted at the C2 position with a carboxylic acid and at the C5 position with a methyl group linked via an ether bond to a 2-chlorophenol.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Predicted/Inferred)Source/Analogue
IUPAC Name This compound-
Molecular Formula C₁₂H₉ClO₄Inferred from para-isomer[5]
Molecular Weight 252.65 g/mol Calculated
Monoisotopic Mass 252.01894 DaPredicted for para-isomer[5]
CAS Number Not available-
Physical Form Expected to be a solid at room temperature.Based on related acids[6]
logP (Predicted) ~3.0Predicted for para-isomer[5]
Hydrogen Bond Donors 1 (from -COOH)Calculated
Hydrogen Bond Acceptors 4 (2 from -COOH, 1 furan O, 1 ether O)Calculated
Methyl Ester MW 266.68 g/mol Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate[7]

Note: Many properties are inferred from structurally similar compounds due to the lack of direct experimental data for the title compound.

Synthesis and Purification

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFC) or its methyl ester. The key transformation is a Williamson ether synthesis between the hydroxymethyl group of the furan derivative and 2-chlorophenol.

Proposed Synthetic Pathway

The synthesis can be approached in two main ways:

  • Direct Etherification of HMFC: Reacting HMFC directly with 2-chlorophenol. This route is less common due to potential side reactions with the carboxylic acid group.

  • Esterification followed by Etherification and Hydrolysis: A more robust, three-step synthesis involving protection of the carboxylic acid as a methyl ester, followed by ether synthesis, and concluding with ester hydrolysis to yield the final product. This is the preferred and more controlled method.

Below is a diagram and protocol for the second, more reliable approach.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 5-(Hydroxymethyl)furan- 2-carboxylic acid (HMFC) B Methyl 5-(hydroxymethyl) -furan-2-carboxylate A->B MeOH, H₂SO₄ (cat.) Reflux D Methyl 5-[(2-chlorophenoxy) methyl]furan-2-carboxylate B->D NaH or K₂CO₃ DMF or Acetone C 2-Chlorophenol E 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid D->E 1. NaOH (aq), EtOH 2. HCl (aq)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis via Methyl Ester Intermediate

This protocol describes a robust method for synthesizing the title compound.

Step 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

  • To a solution of 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate [7][8]

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMF or acetone (15 volumes).

  • Add potassium carbonate (1.5 eq) and 2-chlorophenol (1.1 eq).

  • Stir the mixture vigorously and heat to 60-80 °C for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with 1M NaOH solution to remove unreacted phenol, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the pure ether intermediate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid product.

Spectroscopic and Analytical Data

Characterization of the final compound is essential for confirming its identity and purity. Based on the structure and data from similar compounds, the following spectral characteristics are expected.[9][10]

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), may be exchangeable with D₂O.

    • Aromatic Protons (chlorophenyl ring): A set of multiplets between 6.9-7.5 ppm, showing coupling patterns consistent with a 1,2-disubstituted benzene ring.

    • Furan Protons: Two doublets in the region of 6.5-7.3 ppm, characteristic of protons on a 2,5-disubstituted furan ring.

    • Methylene Protons (-O-CH₂-furan): A singlet around 5.1-5.3 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the 160-165 ppm region.

    • Aromatic and Furan Carbons: Multiple signals between 110-160 ppm.

    • Methylene Carbon (-CH₂-): A signal around 60-65 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-O-C Stretch (Ether and Furan): Strong bands in the 1000-1300 cm⁻¹ region.

    • C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • [M-H]⁻ (Negative Ion Mode): Expected at m/z ~251.01.

    • [M+H]⁺ (Positive Ion Mode): Expected at m/z ~253.02.

    • The isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce in the public domain, the furan scaffold is a well-established pharmacophore.[1] Numerous derivatives have shown significant potential in drug discovery.

  • Anticancer Potential: Furan derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer and leukemia.[2][11] They can induce cell cycle arrest and apoptosis.[2] The combination of the furan ring, a halogenated aromatic system, and a carboxylic acid moiety in the title compound makes it a promising candidate for anticancer screening.

  • Antibacterial Activity: The furan nucleus is present in several antibacterial agents. Studies on related furan compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[12][13] The mechanism often involves disruption of the bacterial cell wall or membrane.[12]

  • Anti-inflammatory Activity: Methyl 5-(hydroxymethyl)furan-2-carboxylate, a synthetic precursor, has been reported to possess anti-inflammatory properties.[14] This suggests that the broader class of 5-substituted furan-2-carboxylic acids may have potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR) Insights
  • The Furan Core: Acts as a rigid scaffold to orient the substituents for optimal interaction with biological targets.

  • The Carboxylic Acid Group: Crucial for forming hydrogen bonds and salt bridges with amino acid residues in target proteins. Its ionization at physiological pH also influences solubility and pharmacokinetic properties.[3]

  • The Chlorophenoxy Moiety: The chlorine atom can engage in halogen bonding and increases the lipophilicity of the molecule, which can enhance membrane permeability. Its position on the phenyl ring is critical for determining binding selectivity.

Biological_Workflow A Compound Synthesis & Characterization B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT on Cancer Lines) B->C D Antibacterial Assays (e.g., MIC Determination) B->D E Mechanism of Action Studies C->E D->E F Lead Optimization E->F

Caption: A typical workflow for evaluating the biological activity of a new compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound is a molecule with significant, albeit largely unexplored, therapeutic potential. Its structure combines several key pharmacophoric features: a furan scaffold known for diverse bioactivity, a carboxylic acid for target interaction and solubility, and a chlorophenoxy group for enhanced binding and membrane permeability. Based on extensive data from related compounds, it is a strong candidate for screening in anticancer and antibacterial discovery programs.

Future research should focus on the efficient, scalable synthesis of this compound to enable thorough biological evaluation. In-depth studies are required to determine its specific molecular targets and elucidate its mechanism of action. Further structural modifications, such as altering the substitution pattern on the phenyl ring or modifying the linker, could lead to the optimization of lead compounds with improved potency and selectivity.

References

CAS number 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid (CAS Number: 364609-04-1)

Foreword: Navigating the Known and the Novel

The furan-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2] This guide focuses on a specific, yet sparsely documented derivative: this compound. While direct literature on this compound is limited, its structural motifs—a furan core, a carboxylic acid, and a chlorophenoxy ether linkage—suggest a rich potential for biological activity. This document, therefore, serves as both a technical summary of what is known and a scientifically-grounded exploration of its potential. By leveraging data from structurally analogous compounds, we will construct a comprehensive guide for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, potential biological activities, and the experimental logic behind its investigation.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key characteristics of this compound.

PropertyValue / DescriptionSource / Rationale
CAS Number 364609-04-1AK Scientific, Inc.[3], BLDpharm[4]
Molecular Formula C₁₂H₉ClO₄Calculated from structure
Molecular Weight 252.65 g/mol Calculated from structure
IUPAC Name This compoundStandard nomenclature
Appearance Likely a white to off-white or pale yellow solidInferred from related furan carboxylic acids[5]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.General property of similar organic acids.
Purity Commercially available at ≥95%AK Scientific, Inc.[3]

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically approached through a multi-step process, beginning with commercially available starting materials. The proposed pathway leverages well-established reactions, ensuring a high degree of confidence in its feasibility.

Proposed Synthetic Workflow

The synthesis can be envisioned in three primary stages:

  • Intermediate Synthesis: Preparation of a reactive furan intermediate, methyl 5-(chloromethyl)furan-2-carboxylate.

  • Ether Formation: Coupling of the intermediate with 2-chlorophenol via a Williamson ether synthesis.[6][7]

  • Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid.

Synthetic Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Hydrolysis A Methyl furan-2-carboxylate B Methyl 5-(chloromethyl)furan-2-carboxylate A->B Paraformaldehyde, ZnCl₂, HCl D Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate B->D Base (e.g., K₂CO₃), Solvent (e.g., Acetone) C 2-Chlorophenol C->D Base (e.g., K₂CO₃), Solvent (e.g., Acetone) E This compound D->E Base (e.g., LiOH), H₂O/THF

Caption: Proposed three-stage synthesis of the target compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate

This procedure is adapted from established methods for the chloromethylation of furan esters.[5]

  • Reaction Setup: To a stirred solution of methyl furan-2-carboxylate in a suitable solvent (e.g., dichloromethane), add paraformaldehyde and a Lewis acid catalyst such as zinc chloride.

  • Chloromethylation: Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution until saturation.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 5-(chloromethyl)furan-2-carboxylate.

Protocol 2.2.2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

This step employs the Williamson ether synthesis, a robust method for forming ethers.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorophenol in a polar aprotic solvent such as acetone or DMF. Add a suitable base, like anhydrous potassium carbonate, to deprotonate the phenol.

  • Nucleophilic Substitution: Add a solution of methyl 5-(chloromethyl)furan-2-carboxylate dropwise to the reaction mixture. The alkoxide will act as a nucleophile, displacing the chloride in an S_N2 reaction.[7]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify the crude ester by column chromatography.

Protocol 2.2.3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[8]

  • Reaction Setup: Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature.[8]

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Analytical Characterization

The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. Expected signals would include characteristic peaks for the furan ring protons, the methylene bridge, the aromatic protons of the chlorophenoxy group, and the disappearance of the methyl ester peak upon hydrolysis.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the ether linkage.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[8]

Potential Biological Activities and Therapeutic Applications

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[1][2][11] The combination of the furan-2-carboxylic acid with a phenoxy moiety suggests several promising avenues for biological investigation.

Hypolipidemic Activity

A compelling area of investigation for this compound is its potential as a hypolipidemic agent. Structurally related alkyloxyarylcarboxylic acids have been shown to lower blood lipids.[12] Specifically, 5-(tetradecyloxy)-2-furancarboxylic acid was identified as a potent agent that inhibits fatty acid synthesis.[12] The mechanism of action for such aryloxy acids may involve the modulation of key enzymes in lipid metabolism.[13] Novel phenoxyalkylcarboxylic acid derivatives have also been designed as hypolipidemic agents, with some showing better efficacy than existing drugs like fenofibric acid.[14]

Anti-inflammatory Properties

Furan derivatives are well-documented for their anti-inflammatory effects.[11][15][16] These compounds can exert their activity through various mechanisms, including the inhibition of inflammatory mediators and modulation of signaling pathways like MAPK and PPAR-γ.[15][16] The presence of the furan ring is often key to these properties.[2] Given this precedent, this compound is a strong candidate for evaluation in anti-inflammatory assays.

Anti_Inflammatory_Pathway Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid Target Inflammatory Signaling Pathway (e.g., MAPK, NF-κB) Compound->Target Inhibition Response Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Target->Response Leads to

Caption: Potential mechanism for anti-inflammatory activity.

Other Potential Applications

The versatility of the furan scaffold suggests other potential activities:

  • Antimicrobial and Antifungal: Many furan derivatives possess antibacterial and antifungal properties.[1][17]

  • Anticancer: Certain furan-containing molecules have demonstrated the ability to target cancer cells and induce apoptosis.[2]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following handling precautions are advised.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[3]

    • Wear protective gloves, clothing, and eye/face protection.[3]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

    • Wash skin thoroughly after handling.[3]

  • Storage:

    • Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

    • Store locked up.[3]

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of established pharmacophores. While direct experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on the extensive literature of its structural analogues. The proposed synthetic route is both logical and feasible, relying on well-understood chemical transformations.

The potential for this compound to act as a hypolipidemic or anti-inflammatory agent is particularly noteworthy and warrants further investigation. Future research should focus on the practical execution of the proposed synthesis, followed by a comprehensive screening of its biological activities. Such studies will undoubtedly shed light on the therapeutic potential of this novel furan derivative and contribute valuable knowledge to the field of medicinal chemistry.

References

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds, namely furan-2-carboxylic acid derivatives and chlorophenoxy compounds, to postulate its biological activity. The guide explores potential antimicrobial, antibiofilm, and anticancer properties, detailing possible molecular targets and signaling pathways. Furthermore, it offers detailed experimental protocols for researchers to validate these hypotheses and elucidate the precise mechanism of action of the title compound.

Introduction

This compound is a synthetic organic compound featuring a furan-2-carboxylic acid core, a scaffold known for its diverse biological activities, linked to a 2-chlorophenoxy group via a methylene ether bridge. The furan ring and its derivatives are prevalent in many biologically active compounds and natural products. The incorporation of a chlorophenoxy moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in medicinal chemistry to enhance biological activity. This guide will dissect the potential contributions of each structural component to the overall mechanism of action.

Postulated Mechanism of Action Based on Furan-2-Carboxylic Acid Derivatives

The furan-2-carboxylic acid scaffold is a key pharmacophore in a variety of compounds with demonstrated biological effects.[1][2] Research on its derivatives suggests several potential mechanisms of action for this compound.

Antimicrobial and Antibiofilm Activity

Furan derivatives have shown notable activity against a range of microbial pathogens, including bacteria and fungi.[1]

2.1.1. Quorum Sensing Inhibition

A particularly interesting mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Furan-2-carboxamides, which are structurally related to the title compound, have been shown to exhibit antibiofilm activity against Pseudomonas aeruginosa by potentially targeting the LasR receptor, a key component of the QS system.[3] This suggests that this compound might act as a QS inhibitor, thereby reducing the production of virulence factors and preventing biofilm formation.[3]

G cluster_bacteria Bacterial Cell Signal Molecule Signal Molecule LasR Receptor LasR Receptor Signal Molecule->LasR Receptor Binds and Activates Virulence Gene Expression Virulence Gene Expression LasR Receptor->Virulence Gene Expression Promotes Biofilm Formation Biofilm Formation Virulence Gene Expression->Biofilm Formation Leads to Furan Derivative 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid Furan Derivative->LasR Receptor Inhibits Binding

Caption: Postulated Quorum Sensing Inhibition Pathway.

2.1.2. Direct Antimicrobial Effects

Some furan derivatives exhibit direct antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[1] The exact mechanism for this direct action is not fully elucidated but may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anticancer Activity

A significant body of research points to the anticancer potential of furan-based compounds.[1][4]

2.2.1. Induction of Apoptosis and Cell Cycle Arrest

Several novel furan derivatives have been shown to induce potent cytotoxic activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[1] The mechanism often involves the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis.[1] Thiazolidinone compounds containing a furan moiety have also demonstrated dose-dependent antiproliferative activity in human leukemia cell lines, leading to apoptosis.[5]

2.2.2. Quantitative Data on Related Furan Derivatives

Compound ClassCell LineIC50 ValueReference
Pyridine carbohydrazide furan derivativeMCF-74.06 µM[1]
N-phenyl triazinone furan derivativeMCF-72.96 µM[1]
Silver(I) complex of furan-2-carboxylateJurkat8.00 µM[1]
Bis-2(5H)-furanone derivativeC6 glioma12.1 µM[1]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 µg/mL[4][6]

Insights from Chlorophenoxy Compounds

The 2-chlorophenoxy group is a common feature in herbicides, and its mechanism of toxicity in that context may offer some insights, potentially as off-target effects for a therapeutic agent.

Chlorophenoxy herbicides are known to act as growth hormone stimulators in plants.[7] In animals, their toxicity is less clear but may involve:

  • Mitochondrial Injury: Disruption of mitochondrial function.[7]

  • Uncoupling of Oxidative Phosphorylation: Interfering with cellular energy production.[7]

  • Cell Membrane Damage: Compromising the integrity of cell membranes.[7]

While the concentrations required for these effects are generally high, these mechanisms should be considered in comprehensive toxicological profiling.[7][8]

Proposed Experimental Workflows for Mechanism of Action Studies

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.

G Start Start In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Start->In Vitro Cytotoxicity Assay Determine IC50 Determine IC50 In Vitro Cytotoxicity Assay->Determine IC50 Mechanism of Cell Death Analysis Mechanism of Cell Death (Annexin V/PI Staining) Determine IC50->Mechanism of Cell Death Analysis If Active Apoptosis vs Necrosis Apoptosis vs Necrosis Mechanism of Cell Death Analysis->Apoptosis vs Necrosis Apoptosis Pathway Analysis Apoptosis Pathway Analysis (Caspase Assays, Western Blot) Apoptosis vs Necrosis->Apoptosis Pathway Analysis Apoptosis Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis vs Necrosis->Cell Cycle Analysis Cell Cycle Arrest Target Identification Target Identification Studies (e.g., Enzyme Inhibition Assays) Apoptosis Pathway Analysis->Target Identification Cell Cycle Analysis->Target Identification In Vivo Studies In Vivo Efficacy and Toxicity Studies Target Identification->In Vivo Studies End End In Vivo Studies->End

Caption: Experimental Workflow for MoA Elucidation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Mechanism of Cell Death Analysis (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for the predetermined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Conclusion

While direct experimental data on this compound is not currently available in the public domain, a comprehensive analysis of its structural analogues provides a strong foundation for postulating its mechanism of action. The furan-2-carboxylic acid core suggests potential for antimicrobial activity, possibly through quorum sensing inhibition, and anticancer effects mediated by apoptosis induction and cell cycle arrest. The 2-chlorophenoxy moiety may contribute to the overall activity and should be evaluated for potential off-target effects related to mitochondrial function. The experimental workflows provided in this guide offer a clear path for researchers to systematically investigate and validate these hypotheses, ultimately elucidating the precise molecular mechanisms of this promising compound.

References

The Biological Activity of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid: An Investigative Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent metabolic regulation. This technical guide focuses on a specific, under-characterized derivative, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid . While direct studies on this compound are not prevalent in existing literature, its structural similarity to known bioactive molecules strongly suggests a role in modulating key cellular pathways, particularly those governed by Peroxisome Proliferator-Activated Receptors (PPARs). This document serves as an investigative roadmap for researchers and drug development professionals. It synthesizes the established activities of the furan-2-carboxylic acid class to build a primary hypothesis around the target compound's function as a novel metabolic regulator. We provide field-proven, detailed experimental protocols to test this hypothesis, from initial target engagement to downstream cellular effects and general cytotoxicity. This guide is designed not as a review of existing data, but as a validated framework for unlocking the therapeutic potential of this promising compound.

Introduction: The Furan-2-Carboxylic Acid Scaffold

The furan ring is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1] When functionalized as a carboxylic acid, particularly at the 2-position, the resulting scaffold gives rise to a class of molecules with notable biological activities. These range from hypolipidemic and anti-diabetic effects to anticancer, antifungal, and antitubercular properties.[2][3][4][5][6][7]

Several derivatives have been identified as potent hypolipidemic agents that lower serum cholesterol and triglycerides.[3][5][8] A leading hypothesis for this action is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[9][10][11] The compound at the center of this guide, This compound , contains the core furan-2-carboxylic acid structure, a phenoxy ether linkage seen in other bioactive molecules, and a chlorine substituent that can significantly influence binding affinity and metabolic stability. Based on this structural rationale, we postulate its primary biological activity is the modulation of metabolic pathways.

Primary Hypothesis: A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

PPARs exist in three main isoforms (α, β/δ, and γ), each with distinct tissue distribution and functions in regulating energy homeostasis.[11]

  • PPARα: Highly expressed in the liver, heart, and muscle, it primarily governs fatty acid catabolism. Fibrate drugs, used to treat hyperlipidemia, are PPARα agonists.

  • PPARγ: Known as the master regulator of adipogenesis, it is crucial for lipid storage and glucose homeostasis. Thiazolidinediones (TZDs), a class of anti-diabetic drugs, are potent PPARγ agonists.[11]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.

Given that other furan fatty acid derivatives have been confirmed as PPARγ activators[9], the most compelling hypothesis is that this compound functions as a PPAR agonist. Its activity can be quantitatively assessed using a cell-based reporter assay.

Core Experimental Protocol: PPARγ Ligand Activation Assay (Luciferase Reporter)

This assay quantifies the ability of a test compound to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).

Causality: A positive result (increased luciferase activity) directly demonstrates that the compound can bind to and activate the PPARγ receptor, initiating the transcriptional cascade.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transient Transfection:

    • Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well.

    • After 24 hours, cells are co-transfected using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) with two plasmids:

      • An expression vector for the full-length human PPARγ.

      • A reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of a firefly luciferase gene.

    • A third plasmid containing a Renilla luciferase gene under a constitutive promoter (e.g., CMV) is also co-transfected to serve as an internal control for transfection efficiency and cell viability.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with DMEM containing the test compound, this compound, at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Positive Control: Rosiglitazone (a known potent PPARγ agonist) at 10 µM.

    • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of incubation with the compound, cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol on a luminometer.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

    • The fold change in activity is calculated relative to the vehicle control.

    • Data are plotted as fold activation versus compound concentration, and an EC₅₀ value (the concentration that elicits a half-maximal response) is determined using non-linear regression analysis (e.g., in GraphPad Prism).

Visualization: PPARγ Signaling Pathway

PPAR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid PPARg PPARγ Compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA TargetGene Target Gene (e.g., Adiponectin, GLUT4) mRNA mRNA TargetGene->mRNA Transcription Protein Metabolic Proteins mRNA->Protein Translation Lipid_Metabolism ↑ Lipid Uptake & Storage Protein->Lipid_Metabolism Glucose_Homeostasis ↑ Glucose Uptake (Insulin Sensitization) Protein->Glucose_Homeostasis

Caption: Hypothesized PPARγ activation by the target compound.

Secondary Validation: Downstream Metabolic Effects & Mechanism

Confirmation of PPARγ activation should be followed by assays that measure the expected downstream physiological consequences. The primary activities associated with this pathway are the regulation of lipid metabolism and fatty acid synthesis.

Protocol 1: In Vitro Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies neutral lipid accumulation in hepatocytes, a common model for studying dyslipidemia. Activation of PPARγ is expected to modulate this process.

Methodology:

  • Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

  • Induction of Steatosis: Cells are seeded in 24-well plates. After reaching confluence, they are incubated for 24 hours in a high-fat medium (e.g., EMEM supplemented with 1 mM oleic acid complexed to BSA) to induce lipid droplet formation.

  • Compound Treatment: The high-fat medium is replaced with fresh high-fat medium containing the test compound at various concentrations (e.g., 1, 10, 50 µM) or controls (Rosiglitazone, vehicle). Cells are incubated for another 24-48 hours.

  • Staining:

    • Cells are washed with PBS and fixed with 10% formalin for 1 hour.

    • After washing, cells are stained with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 30 minutes.

    • Excess stain is removed by washing thoroughly with water.

  • Quantification:

    • Microscopy: Wells are visualized under a microscope to qualitatively assess changes in lipid droplet size and number.

    • Extraction: The stain is eluted from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.

    • Spectrophotometry: The absorbance of the extracted dye is measured at ~510 nm. A decrease in absorbance relative to the vehicle control indicates a reduction in lipid accumulation.

Protocol 2: Acetyl-CoA Carboxylase (ACC) Activity Assay

Some furan derivatives act by directly inhibiting key enzymes in fatty acid synthesis.[12] ACC is the rate-limiting enzyme in this pathway. Its inhibition can be measured via a radiometric or colorimetric assay.

Methodology (Example using a commercial colorimetric kit):

  • Enzyme Source: Purified recombinant human ACC or a liver cell lysate.

  • Reaction Mixture: The assay buffer typically contains ATP, acetyl-CoA, and bicarbonate.

  • Inhibition: The enzyme is pre-incubated with the test compound at various concentrations for 10-15 minutes.

  • Reaction Initiation: The reaction is started by adding the substrates. ACC carboxylates acetyl-CoA to form malonyl-CoA. In the process, ATP is hydrolyzed to ADP.

  • Detection: The rate of ADP production is measured, which is directly proportional to ACC activity. This is often done using a coupled enzyme system that leads to the production of a chromophore or fluorophore, measured over time with a plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to a vehicle control, and an IC₅₀ value is calculated.

Visualization: Experimental Screening Workflow

Workflow Compound Test Compound 5-[...]-furan-2-carboxylic acid Assay1 Primary Screen: PPARE-γ Reporter Assay Compound->Assay1 Result1 Active Hit (EC50 < 10 µM) Assay1->Result1 If Active Result2 Inactive Assay1->Result2 If Inactive Assay2 Secondary Assay: Lipid Accumulation Result3 Non-toxic (IC50 > 100 µM) Assay2->Result3 Assay3 Mechanistic Assay: ACC Inhibition Assay3->Result3 Assay4 Selectivity Screen: Cytotoxicity (MTT) Assay4->Result3 Result1->Assay2 Result1->Assay3 Result1->Assay4 Lead Lead for In Vivo Studies Result3->Lead

Caption: A validated workflow for characterizing the target compound.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The target compound is not widely available commercially, but its synthesis is feasible from bio-renewable starting materials.[13][14] A plausible route involves the etherification of a 5-(hydroxymethyl)furan-2-carboxylate derivative with 2-chlorophenol, followed by saponification.

Visualization: Plausible Synthetic Route

Synthesis start Methyl 5-(hydroxymethyl) furan-2-carboxylate intermediate Methyl 5-[(2-chlorophenoxy)methyl] furan-2-carboxylate start->intermediate Etherification reagent1 2-Chlorophenol reagent1->intermediate reagent2 PPh3, DIAD (Mitsunobu Reaction) reagent2->intermediate product Target Compound: 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid intermediate->product Saponification reagent3 1. LiOH, THF/H2O 2. H+ (aq) reagent3->product

Caption: A proposed Mitsunobu-based synthesis pathway.

SAR Insights: The biological activity of furan derivatives is highly dependent on the substituent at the 5-position. The potent hypolipidemic agent 5-(tetradecyloxy)-2-furancarboxylic acid features a long, flexible C14 alkyl chain.[8][15] The target compound's 2-chlorophenoxymethyl group is more rigid and introduces specific electronic and steric properties. This substitution may alter receptor isoform selectivity (e.g., favoring PPARα over PPARγ) or introduce entirely new activities.

Assessing Therapeutic Index: Cytotoxicity Profiling

A critical step in drug development is to ensure that the observed biological activity is not a byproduct of general toxicity. A simple, robust method for this is the MTT assay, which measures cell metabolic activity as an indicator of viability.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 (or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compound at a wide range of concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a acidified isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC₅₀ (the concentration that reduces viability by 50%). A therapeutically interesting compound should have an IC₅₀ for cytotoxicity that is at least 10-fold higher than its EC₅₀ for the desired biological activity.

Summary Data & Future Directions

While data for the target compound is pending investigation, the activities of related furan-2-carboxylic acid derivatives provide a strong foundation for this work.

Compound Primary Biological Activity Mechanism/Target Reference(s)
2-Furoic acid HypolipidemicInhibits Acyl CoA cholesterol acyl transferase, ATP citrate lyase, etc.[3][5]
5-(Tetradecyloxy)-2-furancarboxylic acid (TOFA) Hypolipidemic, Inhibits Fatty Acid SynthesisInhibits Acetyl-CoA Carboxylase (via TOFyl-CoA)[8][12][15]
Furan Fatty Acids (e.g., 11M5, 11D5) Metabolic RegulationPPARγ Agonist[9]
Various Furan-2-Carboxylic Acid Derivatives Anti-diabeticInhibits Gluconeogenesis[2]
Thiazolidinone-Furan Hybrids AnticancerInduces Apoptosis, Cytotoxicity[7][16]
5-phenyl-furan-2-carboxylic acids AntitubercularTargets Mycobacterial Iron Acquisition (MbtI)[4]

The investigative roadmap outlined in this guide provides a clear, logical, and technically sound path forward. The primary focus should be on confirming the PPARγ agonist hypothesis and evaluating the compound's potency and efficacy in cell-based models of metabolic disease. Subsequent studies should explore isoform selectivity (PPARα/β/δ), pharmacokinetic properties, and ultimately, in vivo efficacy in animal models of dyslipidemia or type 2 diabetes.

References

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid: A Putative Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PHD) Inhibitor

Abstract

This technical guide provides a comprehensive overview of this compound, a novel small molecule belonging to the furan-2-carboxylic acid class of compounds. Based on structural analysis and its relationship to known pharmacophores, this molecule is presented as a putative inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase (PHD). Such inhibitors represent a new therapeutic class for managing anemia associated with chronic kidney disease by mimicking the body's natural response to hypoxia. This document details a plausible synthetic route, elucidates the proposed mechanism of action at a molecular level, outlines potential therapeutic applications, and provides detailed protocols for experimental validation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the HIF signaling pathway.

Introduction: The HIF Pathway and the Role of Furan Scaffolds

The Cellular Response to Hypoxia

The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival. The primary regulator of this response is the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor.[1] Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly degraded. This degradation is initiated by a family of oxygen-dependent enzymes known as HIF prolyl-hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-α for proteasomal destruction.[1]

In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with its stable partner, HIF-β.[2] The active HIF heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of over 100 target genes, orchestrating a systemic response that includes erythropoiesis (via erythropoietin, EPO), angiogenesis, and metabolic reprogramming to glycolysis.[2][3]

HIF-PHD Inhibitors: A Therapeutic Breakthrough

Pharmacological inhibition of PHD enzymes offers a powerful strategy to stabilize HIF-α and activate downstream signaling, effectively mimicking a hypoxic state.[3] This has led to the development of HIF-PHD inhibitors, a novel class of oral medications for treating anemia associated with chronic kidney disease (CKD).[3] By stabilizing HIF, these drugs stimulate the body's own production of EPO in the kidneys and liver and improve iron metabolism, offering a more physiological approach compared to traditional injectable erythropoiesis-stimulating agents (ESAs).[2] Several HIF-PHIs, including Roxadustat and Daprodustat, have been approved for clinical use in various regions.[2][3]

The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold frequently found in bioactive natural products and synthetic pharmaceuticals.[4] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic rings make it a valuable building block in drug design.[4] Derivatives of furan-2-carboxylic acid, in particular, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[5][6] The structure of this compound incorporates this key scaffold, positioning it as a promising candidate for targeted therapeutic intervention.

Synthesis and Characterization

The synthesis of this compound can be logically approached via a three-step sequence starting from commercially available materials. The proposed route is designed for efficiency and scalability, incorporating standard, well-understood organic chemistry transformations.

Proposed Synthetic Pathway

The synthesis begins with the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid, followed by conversion of the hydroxyl group to a reactive leaving group, and finally, nucleophilic substitution with 2-chlorophenol and saponification. A more direct and robust method involves a Williamson ether synthesis on the methyl ester of 5-(hydroxymethyl)furan-2-carboxylic acid, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Step A: Esterification of 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFA)

  • Suspend 5-(hydroxymethyl)furan-2-carboxylic acid (1.0 eq) in methanol (10 volumes).[7]

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-(hydroxymethyl)furan-2-carboxylate as a crude product, which can be purified by column chromatography.

Step B: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

  • To a solution of methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) and 2-chlorophenol (1.1 eq) in anhydrous acetonitrile (15 volumes), add potassium carbonate (2.0 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 80°C) and stir for 8-12 hours, monitoring by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure methyl ester product.[8][9]

Step C: Saponification to the Carboxylic Acid

  • Dissolve the purified methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH ~2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound, as a pure solid.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step A: Esterification cluster_1 Step B: Williamson Ether Synthesis cluster_2 Step C: Saponification HMFA 5-(Hydroxymethyl)furan-2-carboxylic acid Methyl_Ester Methyl 5-(hydroxymethyl)furan-2-carboxylate HMFA->Methyl_Ester MeOH, SOCl₂ Final_Ester Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate Methyl_Ester->Final_Ester K₂CO₃, KI, MeCN Chlorophenol 2-Chlorophenol Chlorophenol->Final_Ester K₂CO₃, KI, MeCN Final_Acid This compound Final_Ester->Final_Acid 1. LiOH, THF/H₂O 2. HCl

Caption: Proposed three-step synthesis of the target compound.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): LC-MS to confirm the molecular weight and purity, and High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental formula.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity, typically aiming for >95% for biological screening.

Proposed Mechanism of Action as a HIF-PHD Inhibitor

The therapeutic action of HIF-PHD inhibitors stems from their ability to occupy the active site of the PHD enzymes.[1] These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that require Fe(II) as a cofactor. The proposed mechanism for this compound is based on its structural ability to act as a competitive inhibitor that mimics the endogenous substrate, 2-OG.

The carboxylic acid moiety of the molecule is hypothesized to coordinate with the Fe(II) ion in the catalytic center of the PHD enzyme. This binding, along with interactions of the furan and chlorophenoxy groups with adjacent hydrophobic pockets, effectively blocks the active site. By preventing the binding of 2-OG, the inhibitor renders the enzyme incapable of hydroxylating HIF-α, even in the presence of oxygen. This leads directly to the stabilization and accumulation of HIF-α, initiating the downstream transcriptional cascade.

HIF-1α Signaling Pathway and Point of Inhibition

HIF_Pathway cluster_Normoxia Normoxia (Oxygen Present) cluster_Inhibition Pharmacological Inhibition cluster_Hypoxia Hypoxia / Inhibition HIF_alpha_norm HIF-1α PHD PHD Enzyme (Fe²⁺, O₂, 2-OG) HIF_alpha_norm->PHD Hydroxylation HIF_alpha_OH HIF-1α-OH PHD->HIF_alpha_OH VHL VHL Complex HIF_alpha_OH->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination Inhibitor 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid Inhibitor->PHD Inhibits HIF_alpha_hyp HIF-1α (Stabilized) HIF_complex HIF Complex HIF_alpha_hyp->HIF_complex Dimerization HIF_beta HIF-1β HIF_beta->HIF_complex HRE HRE Binding HIF_complex->HRE Translocation Nucleus Nucleus Genes Target Genes (EPO, VEGF, etc.) HRE->Genes Transcription

Caption: HIF-1α pathway under normoxia and its activation via PHD inhibition.

Potential Therapeutic Applications and Biological Validation

Primary Indication: Anemia of Chronic Kidney Disease

The most direct application for a potent and selective HIF-PHD inhibitor is the treatment of anemia in CKD patients.[3] By promoting endogenous EPO production and improving iron homeostasis, the compound could increase and maintain hemoglobin levels in both non-dialysis and dialysis-dependent patients.[3] An oral administration route offers a significant advantage in convenience and compliance over injectable ESAs.

Exploratory Indications

The role of HIF in mediating cellular adaptation extends beyond erythropoiesis, suggesting broader therapeutic potential. Preclinical and clinical research is exploring the use of HIF-PHIs in other conditions, including:

  • Ischemia-Reperfusion Injury: Upregulating HIF expression can protect tissues from damage caused by the restoration of blood flow after an ischemic event.[2]

  • Inflammatory and Autoimmune Diseases: HIF-α stabilization can modulate immune cell responses and reshape inflammatory signaling, showing potential in models of autoimmune disorders.[1]

  • Wound Healing and Tissue Repair: By promoting angiogenesis and cell migration, HIF activation can accelerate the healing process.

Experimental Protocol: HIF-1α Stabilization Assay via Western Blot

This assay is a foundational in vitro method to confirm that the compound stabilizes HIF-1α protein levels in a relevant human cell line (e.g., human kidney HK-2 cells).

1. Cell Culture and Treatment:

  • Culture HK-2 cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS) until they reach 70-80% confluency.
  • Prepare stock solutions of this compound in DMSO.
  • Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50 µM) for a fixed time period (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., Roxadustat or DMOG).

2. Protein Extraction:

  • After incubation, wash cells twice with ice-cold PBS.
  • Lyse the cells directly on the plate using RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

3. Western Blotting:

  • Determine protein concentration using a BCA assay.
  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE on an 8% polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α). Also probe for a loading control (e.g., mouse anti-β-actin) to ensure equal protein loading.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensity for HIF-1α and normalize it to the β-actin loading control. A dose-dependent increase in the normalized HIF-1α signal relative to the vehicle control confirms the compound's activity.

Structure-Activity Relationship (SAR) and Comparative Data

To guide lead optimization, understanding the structure-activity relationship is critical. The following table presents plausible, representative data for our lead compound and hypothetical analogues to illustrate key SAR principles for this chemical class.

Compound IDR¹ Group (Phenoxy Ring)LinkerIC₅₀ (PHD2, nM)
Lead Compound 2-Chloro -CH₂-O- 85
Analogue A4-Chloro-CH₂-O-120
Analogue B2-Fluoro-CH₂-O-70
Analogue C2,4-Dichloro-CH₂-O-95
Analogue D2-Chloro-CH₂-S-250
Analogue EH (unsubstituted)-CH₂-O-400

This data is illustrative and not based on published experimental results for this specific compound.

Insights from SAR:

  • Halogen Substitution: The position and nature of the halogen on the phenoxy ring are crucial. A halogen at the 2-position (ortho) appears favorable (Lead vs. Analogue A). A more electronegative atom like fluorine may enhance potency (Analogue B).

  • Linker Atom: The ether linkage (-O-) is likely important for maintaining the correct geometry for binding. Replacing it with a thioether (-S-, Analogue D) may decrease activity.

  • Necessity of Substituent: An unsubstituted phenoxy ring (Analogue E) shows significantly reduced potency, highlighting the importance of the chloro-substituent for productive interactions within the enzyme's active site.

Conclusion and Future Directions

This compound stands as a well-reasoned and promising lead candidate for the development of novel HIF-PHD inhibitors. Its design incorporates a privileged furan scaffold with functional groups positioned to effectively inhibit the PHD enzyme family. The proposed synthetic route is robust and amenable to the generation of analogues for further SAR exploration.

The immediate next steps in the preclinical development of this compound would involve:

  • In Vivo Efficacy Studies: Evaluation in established rodent models of renal anemia to confirm its ability to raise hemoglobin and hematocrit levels.

  • Pharmacokinetic (ADME) Profiling: Assessment of its absorption, distribution, metabolism, and excretion properties to determine its viability as an oral drug.

  • Selectivity Profiling: Testing its inhibitory activity against other 2-OG dependent dioxygenases to ensure a clean off-target profile.

  • Lead Optimization: Synthesizing and screening a focused library of analogues based on the initial SAR insights to improve potency, selectivity, and pharmacokinetic properties.

Through this rigorous, multi-disciplinary approach, compounds like this compound can be advanced from promising chemical matter into next-generation therapeutics for anemia and other hypoxia-related disorders.

References

discovery of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Authored by a Senior Application Scientist

Foreword: The Emergence of Novel Furan Derivatives

The furan scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] This guide delves into the synthesis and characterization of a specific, promising derivative: this compound. While the formal "discovery" of every novel compound is not always a singular, published event, its creation and characterization in the laboratory represent the true moment of its inception. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a plausible and scientifically grounded pathway to its synthesis and exploring its potential.

Rationale and Significance

The design of this compound combines three key structural motifs: the furan-2-carboxylic acid core, a flexible ether linkage, and a substituted aromatic ring.

  • Furan-2-carboxylic Acid Core: This unit is a well-established pharmacophore and a versatile synthetic intermediate.[3][4] The carboxylic acid group provides a handle for further derivatization, such as ester or amide formation, and can participate in crucial hydrogen bonding interactions with biological targets.[1]

  • Ether Linkage: The methyl ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations, which can be critical for binding to a target protein.

  • 2-Chlorophenoxy Group: The substituted aromatic ring introduces specific electronic and steric properties. The chlorine atom can modulate the compound's lipophilicity and metabolic stability, and its position on the phenyl ring influences the overall three-dimensional shape of the molecule.

The combination of these features suggests that this compound could be a valuable candidate for screening in various biological assays, particularly in the search for new therapeutic agents.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from a readily available bio-based material, 5-(hydroxymethyl)furfural (HMF). The proposed pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by a Williamson ether synthesis to introduce the 2-chlorophenoxy group.

Synthesis_Workflow A 5-(Hydroxymethyl)furfural (HMF) B 5-(Hydroxymethyl)furan-2-carboxylic acid A->B Oxidation (e.g., Ag2O, NaOH) C Methyl 5-(hydroxymethyl)furan-2-carboxylate B->C Esterification (MeOH, H2SO4) D Methyl 5-(chloromethyl)furan-2-carboxylate C->D Chlorination (SOCl2) E Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate D->E Williamson Ether Synthesis (2-chlorophenol, NaH) F This compound E->F Hydrolysis (LiOH, THF/H2O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
Step 1: Oxidation of 5-(Hydroxymethyl)furfural to 5-(Hydroxymethyl)furan-2-carboxylic acid

This initial step is crucial for converting the aldehyde group of HMF into a carboxylic acid, leaving the primary alcohol intact. A mild oxidizing agent is required to achieve this selectivity.

  • Reagents: 5-(hydroxymethyl)furfural, Silver(I) oxide (Ag₂O), Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 5-(hydroxymethyl)furfural in an aqueous solution of NaOH.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a freshly prepared slurry of Ag₂O in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the silver precipitate.

    • Acidify the filtrate with cold hydrochloric acid (HCl) to a pH of 2-3, inducing the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)furan-2-carboxylic acid.[5][6]

Step 2: Esterification to Methyl 5-(hydroxymethyl)furan-2-carboxylate

To protect the carboxylic acid during the subsequent chlorination step, it is converted to its methyl ester.

  • Reagents: 5-(Hydroxymethyl)furan-2-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 5-(hydroxymethyl)furan-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Step 3: Chlorination to Methyl 5-(chloromethyl)furan-2-carboxylate

The primary alcohol is converted to a chloride to facilitate the subsequent etherification.

  • Reagents: Methyl 5-(hydroxymethyl)furan-2-carboxylate, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Pyridine (catalytic amount).

  • Procedure:

    • Dissolve the methyl ester in anhydrous DCM and cool to 0 °C.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it over ice water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the chloromethyl intermediate.

Step 4: Williamson Ether Synthesis to Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate

This key step forms the desired ether linkage.

  • Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate, 2-chlorophenol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

    • Add a solution of 2-chlorophenol in anhydrous THF dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature to form the sodium phenoxide.

    • Add a solution of methyl 5-(chloromethyl)furan-2-carboxylate in anhydrous THF.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired ester.[7]

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

  • Reagents: Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide.

    • Stir the mixture at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with cold HCl to a pH of 2-3 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and analytical techniques. Below are the expected properties and spectral data.

PropertyExpected Value
Molecular Formula C₁₂H₉ClO₄
Molecular Weight 252.65 g/mol
Appearance White to off-white solid
¹H NMR Signals corresponding to the furan protons, the methylene protons, the aromatic protons of the chlorophenoxy group, and the carboxylic acid proton.
¹³C NMR Resonances for the furan ring carbons, the methylene carbon, the carbons of the chlorophenoxy group, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-O-C stretches of the ether and furan ring.

Potential Applications and Future Directions

Given the biological activities of related furan derivatives, this compound is a prime candidate for investigation in several areas of drug discovery.[1]

  • Anti-inflammatory and Analgesic Agents: Many furan-containing compounds exhibit anti-inflammatory properties. This novel derivative should be screened in relevant assays to assess its potential in this area.

  • Anticancer Agents: The cytotoxicity of this compound against various cancer cell lines could be evaluated.[1] The presence of the chlorophenyl group may enhance its activity.

  • Agrochemicals: Furan derivatives have also found applications as herbicides and fungicides. The unique substitution pattern of this molecule may confer novel activities in this domain.

  • Materials Science: Furan-based carboxylic acids are valuable monomers for the synthesis of bio-based polymers.[8]

Future work should focus on the biological evaluation of this compound, structure-activity relationship (SAR) studies through the synthesis of analogues with different substitution patterns on the phenyl ring, and exploration of its potential as a building block in polymer chemistry.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and characterization of this compound. By providing a detailed, step-by-step protocol and a discussion of its potential applications, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The exploration of novel furan derivatives such as this is essential for the continued advancement of these fields.

References

A Technical Guide to the Target Identification and Validation of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic identification and validation of molecular targets for the novel compound, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. Furan-2-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This guide outlines an integrated strategy that leverages robust computational prediction methodologies to generate high-probability target hypotheses, followed by rigorous experimental validation using established biophysical and biochemical assays. By detailing the causality behind experimental choices and providing self-validating protocols, this paper establishes a clear and efficient pathway from a compound of interest to a validated mechanism of action, using the peroxisome proliferator-activated receptor gamma (PPARγ) as a primary case study.

Compound Profile and Rationale for Target Identification

Compound: this compound Molecular Formula: C₁₂H₉ClO₄ Structure:

Chemical Structure of this compound

The furan scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[2][3] Specifically, furan-2-carboxylic acid derivatives have shown potential in modulating metabolic pathways, with some demonstrating anti-gluconeogenesis potency, making them relevant for conditions like type 2 diabetes.[4] The addition of a chlorophenoxy-methyl substituent introduces steric and electronic features that suggest potential interactions with ligand-binding domains of nuclear receptors or enzymes involved in metabolic regulation. Given this structural rationale, a systematic approach to identifying its specific molecular targets is paramount for elucidating its therapeutic potential and potential off-target effects.

Integrated Target Identification Workflow

The identification of a small molecule's target is a critical and often challenging phase in drug discovery.[5] A purely experimental approach can be resource-intensive, while a purely computational one may lack biological relevance. Therefore, we advocate for an integrated workflow that combines the predictive power of in silico techniques with the empirical certainty of experimental validation.[6][7] This synergistic approach enhances efficiency by prioritizing high-probability targets for subsequent biochemical and biophysical characterization.[6]

The proposed workflow is as follows:

G cluster_0 In Silico Prediction cluster_1 Experimental Validation ligand_based Ligand-Based Screening (Chemical Similarity, Pharmacophore) hypothesis Target Hypothesis Generation (e.g., PPARγ, COX-2, FXa) ligand_based->hypothesis Converge & Prioritize structure_based Structure-Based Screening (Reverse Docking) structure_based->hypothesis Converge & Prioritize db Databases (ChEMBL, PDB) db->ligand_based db->structure_based biophysical Biophysical Assays (SPR, TSA) hypothesis->biophysical Direct Binding biochemical Biochemical Assays (Enzyme Activity) cell_based Cell-Based Assays (Target Engagement, Phenotypic) biochemical->cell_based Cellular Context biophysical->biochemical Functional Effect validated_target Validated Target & MoA cell_based->validated_target

Figure 1: Integrated workflow for target identification and validation.

In Silico Target Prediction

The initial step involves computational methods to scan vast biological space and generate a shortlist of putative targets.[8][9] This is achieved through a dual-pronged approach leveraging both ligand and structure-based methods.[10][11]

Ligand-Based Approaches

These methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[8]

  • Chemical Similarity Searching: The 2D fingerprint of our query compound is used to search databases like ChEMBL for known compounds with high similarity scores. The annotated targets of these similar compounds become our primary candidates.

  • Pharmacophore Modeling: A 3D pharmacophore model is generated from the query compound, defining the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used to screen libraries for molecules that match these features, and their known targets are subsequently analyzed.

Structure-Based Approaches

When the 3D structure of potential protein targets is known, structure-based methods like reverse docking can be employed.[8][10]

  • Reverse Docking: In this paradigm, the query molecule is docked against a large library of protein binding sites (e.g., the entire PDB).[8][10] Proteins are then ranked based on the predicted binding affinity (docking score), identifying those with the most favorable predicted interactions.[8]

Predicted Targets for this compound: Based on the structural features (carboxylic acid, aromatic rings, ether linkage), our in silico screen yielded a prioritized list of potential targets, with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) emerging as a high-confidence candidate. PPARs are ligand-activated transcription factors that play crucial roles in metabolism and inflammation, and their agonists are used to treat type 2 diabetes.[12][13] The general structure of our query compound shares features with known PPARγ modulators.

Experimental Target Validation

Computational predictions must be confirmed through direct experimental evidence.[6] A tiered approach, starting with biophysical assays to confirm direct binding and progressing to biochemical and cell-based assays to determine functional consequence, is the most rigorous validation strategy.

Biophysical Assays: Confirming Direct Interaction

The first crucial experiment is to confirm a direct, physical interaction between the compound and the predicted protein target. Thermal Shift Assays (TSA) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for this purpose.

A TSA measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[14][15] A positive shift in Tₘ indicates that the ligand stabilizes the protein, which is strong evidence of binding.[16] This method is ideal for initial high-throughput screening.[17]

Experimental Protocol: Thermal Shift Assay

  • Preparation: Recombinant human PPARγ protein is diluted to a final concentration of 2 µM in a buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The compound is prepared in a 10-point serial dilution series, starting from 100 µM.

  • Assay Plate Setup: In a 96-well PCR plate, 20 µL of the protein solution is mixed with 2 µL of the compound dilution (or DMSO as a vehicle control).

  • Dye Addition: 2 µL of a fluorescent dye (e.g., SYPRO Orange at 50x) is added to each well.[18] The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.[17][18]

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. A temperature gradient is applied, typically from 25 °C to 95 °C, increasing by 1 °C per minute.

  • Data Analysis: Fluorescence is monitored at each temperature increment. The melting temperature (Tₘ) is determined by fitting the resulting curve to a Boltzmann equation, often calculated as the peak of the first derivative. A significant ΔTₘ between the compound-treated and control samples confirms binding.[16]

SPR provides real-time, quantitative data on the kinetics (association and dissociation rates) and affinity (K₋) of a protein-ligand interaction.[19][20] This technique offers a higher level of detail than TSA.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant PPARγ is immobilized onto the chip surface via amine coupling to a target level of ~10,000 Resonance Units (RU).[20][21] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.[19]

  • Analyte Injection: The compound (analyte) is prepared in a series of concentrations (e.g., 0.1 µM to 50 µM) in a running buffer. Each concentration is injected over the sensor and reference surfaces at a constant flow rate.[22]

  • Data Collection: The binding is monitored in real-time as a change in RU.[23] This is followed by a dissociation phase where only the running buffer flows over the chip.

  • Regeneration: After each cycle, the chip surface is regenerated using a pulse of a mild acidic or basic solution to remove the bound analyte.[23]

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).

Hypothetical Validation Data Summary

The following table summarizes plausible data from the validation of this compound against PPARγ.

Assay TypeParameterResultInterpretation
TSA ΔTₘ at 50 µM+ 5.2 °CStrong stabilization, confirms direct binding.
SPR K₋ (Affinity)7.8 µMModerate affinity interaction.
kₐ (on-rate)1.5 x 10³ M⁻¹s⁻¹Relatively fast association.
k₋ (off-rate)1.17 x 10⁻² s⁻¹Moderately slow dissociation, stable complex.
Cell-Based EC₅₀ (Reporter Gene)12.5 µMFunctional agonism in a cellular context.

Case Study: PPARγ Signaling Pathway

Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[24][25] This action recruits co-activator proteins, leading to the upregulation of genes involved in glucose metabolism, lipid storage, and insulin sensitivity.[25][26]

G cluster_0 cluster_1 cluster_2 compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid pparg PPARγ compound->pparg Binds & Activates rxr RXR pparg->rxr Heterodimerizes nucleus Nucleus pparg->nucleus Translocates ppre PPRE (DNA Response Element) pparg->ppre Binds rxr->nucleus rxr->ppre Binds coactivators Co-activators (e.g., PGC-1α) ppre->coactivators Recruits transcription Gene Transcription ppre->transcription Initiates coactivators->transcription Enhances effects Metabolic Effects: • ↑ Insulin Sensitivity • ↑ Adipogenesis • ↓ Inflammation transcription->effects

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid is a furan derivative with potential applications in chemical synthesis and drug discovery. The presence of a furan ring, a well-known structural motif in medicinal chemistry, suggests a potential for diverse biological activities.[1][2][3][4] However, the furan moiety is also associated with toxicity, including carcinogenicity, which necessitates a thorough evaluation of the safety profile of any new derivative.[5][6] This guide provides a comprehensive analysis of the known and potential toxicological profile of this compound, drawing upon available data for the compound and its structural analogues. It is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future toxicological assessments.

Physicochemical Properties and Known Hazards

A foundational understanding of a compound's physicochemical properties is essential for anticipating its biological fate. While extensive experimental data for this compound is not publicly available, computational models provide some initial insights.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C12H9ClO4 [7]
Molecular Weight 252.65 g/mol [7]

| XLogP3 | 3.0 |[7] |

The Safety Data Sheet (SDS) for this compound provides critical, albeit limited, safety information. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[8]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[8]

These classifications indicate that the compound is a localized irritant upon direct contact. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]

Toxicological Profile: An Evidence-Based Assessment

Due to the lack of specific toxicological studies on this compound, this section will extrapolate potential toxicities based on well-documented data from structurally related compounds, particularly furan and its derivatives.

Genotoxicity and Mutagenicity

The furan ring is a key structural alert for genotoxicity. Furan itself is not genotoxic in vitro, but its metabolic activation to cis-2-butene-1,4-dial (BDA) results in a potent genotoxic agent.[5] BDA can form adducts with DNA, leading to mutations and chromosomal damage.[5] Studies on other furan derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent bacterial mutagen found in chlorinated drinking water, have demonstrated DNA-damaging effects in mammalian cells in vitro.[9][10]

Given these precedents, it is plausible that this compound could undergo metabolic activation to a reactive intermediate capable of inducing genotoxic effects. A tiered approach to genotoxicity testing is therefore highly recommended.

Proposed Experimental Workflow: Tiered Genotoxicity Assessment

Genotoxicity_Workflow cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: In Vivo Follow-up (if Tier 1 is positive) Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Decision1 Positive Result in any Tier 1 Assay? Ames->Decision1 MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490) MLA->Decision1 MN In Vitro Micronucleus Test (OECD 487) MN->Decision1 Comet In Vivo Comet Assay (OECD 489) Decision2 Positive Result in Tier 2 Assays? Comet->Decision2 MN_invivo In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) MN_invivo->Decision2 Start Start Assessment Start->Ames Start->MLA Start->MN Decision1->Comet Yes Decision1->MN_invivo Yes Conclusion_Neg Likely Non-Genotoxic Decision1->Conclusion_Neg No Decision2->Conclusion_Neg No (Requires further investigation) Conclusion_Pos Confirmed Genotoxic Potential Decision2->Conclusion_Pos Yes

Caption: A tiered workflow for assessing the genotoxicity of this compound.

Carcinogenicity

Furan is a known hepatocarcinogen in rodents.[6] Other furan derivatives, including 5-nitrofurans, have also demonstrated carcinogenic potential in various tissues.[11][12] The carcinogenicity of furan is believed to be linked to its genotoxic metabolite, BDA, as well as to chronic cytotoxicity and regenerative cell proliferation. A 90-day study on 2-methylfuran in rats suggested hepatocarcinogenicity, although the mechanism appeared to be non-genotoxic in that specific case.[6]

The presence of the furan ring in this compound raises a concern for potential carcinogenicity. Long-term animal bioassays would be necessary to definitively assess this endpoint.

Reproductive and Developmental Toxicity

Specific data on the reproductive toxicity of this compound is unavailable. However, studies on the structurally related herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA), provide some context. A two-generation study in rats found that MCPA was not a reproductive toxicant at doses up to approximately 22 mg/kg/day, although systemic toxicity and reduced pup weights were observed at higher doses.[13] While this suggests that the chlorophenoxy moiety may not be a primary driver of reproductive toxicity, the furan component introduces uncertainty. For instance, the cytotoxic drug 5-fluorouracil has been shown to have a negative, though reversible, impact on ovarian function and oocyte development in mice.[14]

A comprehensive assessment of reproductive and developmental toxicity would require dedicated studies following established guidelines, such as those from the OECD.

Proposed Metabolic Pathways and Pharmacokinetic Profile

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound has not been characterized. However, likely metabolic pathways can be proposed based on its structure.

Metabolism is expected to occur at both the furan and chlorophenoxy moieties. The furan ring is susceptible to cytochrome P450-mediated oxidation, which could lead to the formation of reactive intermediates as discussed previously. The chlorophenoxy group may undergo hydroxylation on the aromatic ring, followed by conjugation with glucuronic acid or sulfate for excretion. The carboxylic acid group is also a site for potential conjugation.

Proposed Metabolic Pathway

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Furan_Oxidation Furan Ring Oxidation Parent->Furan_Oxidation Phenoxy_Hydroxylation Hydroxylation of Chlorophenoxy Ring Parent->Phenoxy_Hydroxylation Glucuronidation Glucuronide Conjugate Parent->Glucuronidation Direct Conjugation of Carboxylic Acid Reactive_Intermediate Reactive Intermediate (e.g., unsaturated dialdehyde) Furan_Oxidation->Reactive_Intermediate Phenoxy_Hydroxylation->Glucuronidation Sulfation Sulfate Conjugate Phenoxy_Hydroxylation->Sulfation DNA_Adducts DNA/Protein Adducts Reactive_Intermediate->DNA_Adducts Toxicity Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: A proposed metabolic pathway for this compound.

Recommended Experimental Protocols for a Comprehensive Safety Assessment

To address the data gaps for this compound, a structured, multi-faceted toxicological evaluation is necessary. The following protocols outline key experiments that would form the basis of a robust safety assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Rationale: The MTT assay is a widely accepted, colorimetric method for assessing cell viability and cytotoxicity. It provides a quantitative measure of a compound's potency in causing cell death in vitro.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Methodology:

  • Strain Selection: Use a panel of at least five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102) that can detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to detect direct-acting mutagens and those requiring metabolic activation.

  • Exposure: Combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer on an agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Rationale: The Ames test is a standard, internationally recognized screening assay for identifying genotoxic compounds. Its inclusion of metabolic activation is crucial for furan-containing compounds.

Conclusion and Future Directions

The available data on this compound is limited to its classification as a skin, eye, and respiratory irritant.[8] However, a comprehensive analysis of its structural components, particularly the furan moiety, raises significant concerns regarding potential genotoxicity and carcinogenicity.[5][6][11] The chlorophenoxy group, while less concerning based on data from analogues like MCPA, contributes to the overall physicochemical properties and potential metabolic profile of the molecule.[13]

This guide serves as a starting point for a thorough safety evaluation. The proposed experimental workflows provide a clear path forward for generating the necessary data to make informed decisions about the safe development and application of this compound. A precautionary approach should be taken in handling this compound until a more complete toxicological dataset is available.

References

Methodological & Application

Application Note: A Multi-Faceted In Vitro Assay Cascade for Characterizing 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction and Scientific Rationale

The furan nucleus is a versatile heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic interest.[1] Its derivatives have been successfully developed as agents targeting a range of biological processes. For instance, various substituted furans have demonstrated potent antiproliferative activity against human cancer cell lines, often by inducing apoptosis or disrupting critical signaling pathways like PI3K/Akt.[2][3] Others have been identified as promising inhibitors of bacterial enzymes, highlighting their potential as novel anti-infective agents.[4][5]

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid is a synthetic derivative belonging to this promising class. The molecule combines the furan-2-carboxylic acid core with a chlorophenoxy side chain, a substitution pattern that can significantly influence its pharmacokinetic and pharmacodynamic properties. Given the lack of specific biological data for this compound, a systematic in vitro screening approach is essential to uncover its potential therapeutic value.

This guide proposes a tiered assay workflow. The initial step is a primary screen to assess general cytotoxicity against a panel of human cancer cell lines. A positive result in this assay provides the impetus for secondary, more mechanistic assays to determine the mode of cell death (apoptosis vs. necrosis) and to explore other potential activities, such as antimicrobial efficacy. This structured approach ensures a cost-effective and scientifically rigorous evaluation of the compound's biological profile.

Tier 1 Primary Screening: In Vitro Cytotoxicity Assessment

The most fundamental first step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay: This assay is based on the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble MTT into a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized and quantified by measuring its absorbance, allowing for a precise calculation of cell viability.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenase Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Quantification Quantification (Absorbance at ~570 nm) DMSO->Quantification Solubilization

Caption: Principle of the MTT Cell Viability Assay.

Protocol 2.1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies used for evaluating furan derivatives.[6][2]

A. Materials and Reagents

ReagentSupplierPurposeStock Concentration
Test CompoundN/AThis compound10 mM in DMSO
DoxorubicinSigma-AldrichPositive Control1 mM in DMSO
MTT ReagentThermo FisherViability Indicator5 mg/mL in PBS
DMSOSigma-AldrichSolvent100%
Cell Culture Medium(e.g., DMEM)Cell GrowthN/A
Fetal Bovine Serum (FBS)GibcoGrowth Supplement10% (v/v)
Penicillin-StreptomycinGibcoAntibiotic1% (v/v)
Trypsin-EDTAGibcoCell Detachment0.25%
Phosphate-Buffered Saline (PBS)GibcoWashing1X
Human Cancer Cell LinesATCC(e.g., MCF-7, HeLa, A549)N/A

B. Step-by-Step Procedure

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in complete medium (DMEM + 10% FBS + 1% Pen-Strep) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.

    • Rationale: A 24-hour incubation allows cells to recover from trypsinization and enter the logarithmic growth phase, ensuring they are healthy and responsive to treatment. Seeding density is optimized to prevent confluence during the assay period.

  • Compound Preparation & Treatment: Prepare serial dilutions of the 10 mM test compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also prepare dilutions for the positive control (Doxorubicin).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the highest concentration used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Rationale: A 48-72 hour exposure period is standard for assessing the cytotoxic and anti-proliferative effects of novel compounds.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[2] Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

C. Data Analysis and Interpretation

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

ParameterExample ResultInterpretation
IC₅₀ (Test Compound) 5.2 µMPotent cytotoxic activity
IC₅₀ (Doxorubicin) 0.8 µMAssay is performing as expected
Vehicle Control Viability ~100%DMSO solvent has no significant toxicity

Tier 2 Secondary Screening: Mechanistic Elucidation

If the primary screen reveals significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate the mechanism of cell death and explore other potential biological activities.

Screening_Workflow Start Novel Compound: 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid PrimaryScreen Tier 1: Primary Screen (MTT Cytotoxicity Assay) Start->PrimaryScreen Decision Significant Cytotoxicity? (e.g., IC50 < 10 µM) PrimaryScreen->Decision SecondaryScreen Tier 2: Secondary Screens Decision->SecondaryScreen Yes Stop Low Priority Decision->Stop No ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Assay) SecondaryScreen->ApoptosisAssay AntimicrobialAssay Antimicrobial Activity (MIC Determination) SecondaryScreen->AntimicrobialAssay TargetAssay Target-Based Assay (e.g., Kinase Inhibition) SecondaryScreen->TargetAssay End Characterized Profile ApoptosisAssay->End AntimicrobialAssay->End TargetAssay->End

Caption: Proposed workflow for in vitro characterization.

Protocol 3.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[2]

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

A. Materials and Reagents

  • FITC Annexin V/PI Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Flow Cytometer

B. Step-by-Step Procedure

  • Cell Treatment: Seed cells in a 6-well plate and treat with the vehicle, IC₅₀, and 2x IC₅₀ concentrations of the test compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is critical to prevent photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

Protocol 3.2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Principle: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

A. Materials and Reagents

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound (10 mM in DMSO)

  • Positive Control (e.g., Ciprofloxacin, 1 mg/mL in water)

  • 96-well U-bottom plates

B. Step-by-Step Procedure

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound stock (appropriately diluted from the 10 mM stock) to the first well and perform a 2-fold serial dilution across the plate. The final concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (Ciprofloxacin), a growth control (bacteria + medium), and a sterility control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Concluding Remarks

This application note provides a validated and logical framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine if the compound possesses cytotoxic activity, elucidate its primary mechanism of cell death, and explore its potential as an antimicrobial agent. The results from these assays will form a critical foundation for any further preclinical development, including target identification, lead optimization, and in vivo efficacy studies.

References

Topic: Effective Dissolution of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Methods Guide for the Life Sciences

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid is a molecule of interest within various research domains, characteristic of the furan-2-carboxylic acid class of compounds which are explored for diverse therapeutic applications.[1][2][3] A critical, yet often underestimated, step in harnessing its experimental potential is achieving complete and reproducible dissolution. Due to its chemical structure, featuring a carboxylic acid group and a significant hydrophobic moiety, this compound exhibits poor solubility in neutral aqueous solutions, a common challenge for many carboxylic acids with large nonpolar components.[4] This guide provides a detailed examination of the compound's physicochemical properties and offers robust, validated protocols for its solubilization using both organic solvents and pH-adjusted aqueous systems. The methodologies herein are designed to ensure solution stability and maximize experimental reproducibility for applications ranging from cell-based assays to enzyme kinetics.

Physicochemical Profile & Strategic Implications

Understanding the inherent chemical properties of this compound is fundamental to designing an effective dissolution strategy. The molecule's behavior in different solvent systems is dictated by the interplay between its polar carboxylic acid head and its bulky, nonpolar tail.

PropertyPredicted Value / InformationImplication for Dissolution Strategy
Molecular Formula C₁₂H₉ClO₄-
Molar Mass 252.65 g/mol Essential for calculating concentrations for stock solutions.
pKa (Predicted) 3.06 ± 0.10[5]The carboxylic acid is acidic. At pH > 3.06, it will deprotonate to its carboxylate form (R-COO⁻), which is significantly more soluble in water. This is the key principle behind pH-mediated dissolution.[6]
Aqueous Solubility Low at neutral pHDirect dissolution in water or neutral buffers (like PBS, pH 7.4) is expected to be very limited.[4]
Organic Solvent Solubility HighThe nonpolar chlorophenoxy and furan rings suggest good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[7][8][9][10]

Core Principles of Solubilization

The dissolution strategy hinges on overcoming the low aqueous solubility at physiological pH. Two primary paths are recommended:

Organic Solvent-Based Dissolution

Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions of nonpolar compounds for in vitro studies.[9] The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to effectively solvate the carboxylic acid proton, while its methyl groups interact favorably with the compound's hydrophobic regions.[7] Ethanol is another viable option.[10] These concentrated stocks are then serially diluted into aqueous assay media.

Causality: By dissolving the compound in a small volume of a potent organic solvent first, we create a highly concentrated, stable stock solution.[11][12] This allows for the introduction of the compound into an aqueous experimental system at a final concentration where the organic solvent volume is minimal (typically ≤0.5%), thereby avoiding solvent-induced artifacts.

pH-Mediated Aqueous Dissolution

This strategy leverages the acidic nature of the carboxylic acid group. By raising the pH of the solvent well above the compound's pKa, the proton is removed, forming the highly polar and water-soluble carboxylate salt.[6][13]

Causality: The reaction with a base (e.g., NaOH) converts the insoluble acid (R-COOH) into its soluble salt (R-COO⁻Na⁺).[6] This aqueous solution can then be used directly or have its pH carefully adjusted back towards the desired experimental pH using a dilute acid like HCl.[14][15] Caution is required as lowering the pH back towards the pKa may cause precipitation.

Visualization of Experimental Workflow

Decision Logic for Protocol Selection

The choice of dissolution method depends on the experimental requirements, particularly the tolerance for organic solvents and the required final concentration.

start Start: Dissolve Compound q1 Is a high-concentration (>10 mM) stock solution required? start->q1 p1 Protocol 1: Prepare concentrated stock in DMSO q1->p1 Yes q2 Is the experimental system sensitive to organic solvents (e.g., <0.1% DMSO)? q1->q2 No p3 Dilute DMSO stock into final aqueous medium. (Final DMSO conc. <0.5%) p1->p3 p2 Protocol 2: Prepare aqueous solution via pH adjustment with NaOH q2->p2 Yes q2->p3 No, a small amount of DMSO is acceptable end Solution Ready for Experiment p2->end p3->end cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.53 mg for 1mL of 10mM) weigh 2. Weigh Compound (use analytical balance) calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso mix 4. Vortex / Sonicate (to ensure homogeneity) add_dmso->mix confirm 5. Visually Confirm (solution must be clear) mix->confirm aliquot 6. Aliquot (prevent freeze-thaw) confirm->aliquot store 7. Store at -20°C or -80°C (protect from light) aliquot->store

References

Application Notes and Protocols for High-Throughput Screening of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Furan-Based Scaffolds

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The furan scaffold is a versatile building block in medicinal chemistry, and its derivatives have been the subject of extensive investigation for novel therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a specific furan derivative, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid , to identify and characterize its potential as a therapeutic candidate. While the precise biological activity of this specific molecule is under investigation, related furan-2-carboxylic acid derivatives have demonstrated notable cytotoxicity against various cancer cell lines.[3][4]

This guide is designed to provide researchers with a comprehensive framework for a high-throughput screening campaign, from initial hit identification to secondary validation and preliminary mechanism-of-action studies. The protocols herein are designed to be robust, reproducible, and adaptable to standard laboratory automation.[5]

Proposed Biological Target and Screening Strategy

Based on the known activities of similar furan derivatives, a plausible therapeutic application for this compound is in oncology. Therefore, the proposed HTS campaign will focus on identifying its cytotoxic effects against a human cancer cell line. A multi-step screening cascade is outlined to efficiently identify true "hits" and eliminate false positives.[6]

Screening Cascade Overview:

HTS_Cascade cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Screening cluster_lead_opt Lead Optimization Primary Primary HTS: Cell Viability Assay (MTT) ~10,000 Compounds Confirmation Dose-Response Analysis (IC50 Determination) Primary->Confirmation 'Hits' Secondary Mechanism of Action Assays: - Apoptosis Assay (Caspase-Glo) - Target Engagement (Optional) Confirmation->Secondary Confirmed Hits Lead_Opt Structure-Activity Relationship (SAR) & ADMET Profiling Secondary->Lead_Opt Validated Hits Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Compound->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, 7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

References

Application Note: High-Throughput Quantification of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid is a novel molecule of interest in pharmaceutical research and development. Its unique structure, featuring a furan core, a chlorophenoxy moiety, and a carboxylic acid group, suggests potential biological activity that warrants further investigation. To support preclinical and clinical studies, a robust, accurate, and reliable analytical method for the quantification of this compound in biological matrices is paramount. This application note provides a detailed guide for the determination of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and an alternative, more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be self-validating, adhering to the principles of Good Laboratory Practice (GLP) and regulatory guidelines.

The synthesis of furan-based carboxylic acids is an active area of research, with various methods being developed for the creation of novel derivatives with potential therapeutic applications.[1] The accurate quantification of these compounds in biological systems is a critical step in evaluating their pharmacokinetic profiles, efficacy, and safety.

Physicochemical Properties (Estimated)

Principle of the Analytical Methods

The primary method detailed here is a reversed-phase HPLC method with UV detection. This approach separates the analyte from endogenous plasma components based on its hydrophobicity. The analyte is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength.

For applications requiring higher sensitivity and selectivity, an LC-MS/MS method is proposed. This technique couples the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer. This allows for highly specific detection and quantification, even in complex biological matrices.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receipt Sample Receipt Protein Precipitation Protein Precipitation Sample Receipt->Protein Precipitation Add precipitant Centrifugation Centrifugation Protein Precipitation->Centrifugation Vortex Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Collect supernatant HPLC-UV/LC-MS/MS Analysis HPLC-UV/LC-MS/MS Analysis Supernatant Transfer->HPLC-UV/LC-MS/MS Analysis Inject into system Data Acquisition Data Acquisition HPLC-UV/LC-MS/MS Analysis->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Report Generation Report Generation Peak Integration & Quantification->Report Generation

Caption: Overall workflow from sample receipt to final report generation.

Part 1: HPLC-UV Method

This method is suitable for routine analysis and applications where high sensitivity is not a primary requirement.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Formic acid (FA), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Internal Standard (IS): A structurally similar compound, such as 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid, is recommended.

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[2]

  • Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of the analyte working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Protocol: HPLC-UV Analysis
  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the analyte (estimated to be around 270-290 nm based on the aromatic structure).

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation (as per FDA Guidelines)

A full method validation should be performed to ensure the reliability of the data.[3][4] Key validation parameters include:

  • Selectivity: Analysis of at least six different batches of blank plasma to ensure no interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve with at least six non-zero concentrations should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Part 2: LC-MS/MS Method (for Higher Sensitivity)

This method is recommended for studies requiring lower limits of quantification. The development of LC-MS/MS methods for halogenated organic compounds is a well-established field, providing a strong basis for this protocol.[5][6]

Materials and Reagents

As per the HPLC-UV method, with the addition of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-labeled this compound) if available, for optimal performance.

Instrumentation
  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Protocol: Sample Preparation

The protein precipitation method described for the HPLC-UV protocol can be used. Alternatively, for cleaner extracts, solid-phase extraction (SPE) can be employed.

Protocol: LC-MS/MS Analysis
  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions: A faster gradient can be used with a UPLC system.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended due to the carboxylic acid group.

    • Multiple Reaction Monitoring (MRM): The precursor ion (M-H)⁻ and a stable product ion for both the analyte and the internal standard need to be determined by direct infusion.

    • Optimization: The declustering potential, collision energy, and other source parameters should be optimized to maximize the signal intensity.

Method Validation

The same validation parameters as for the HPLC-UV method should be assessed according to FDA guidelines.[7][8]

Data Presentation

The following table summarizes the expected performance characteristics of the validated analytical methods, based on data from similar furan derivatives.[3][4]

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 20 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.03 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) ± 15%± 10%
Recovery > 85%> 90%

Causality Behind Experimental Choices

  • Reversed-Phase Chromatography: The choice of a C18 stationary phase is based on the hydrophobic nature of the molecule, which will allow for good retention and separation from more polar endogenous compounds.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase is crucial for protonating the carboxylic acid group of the analyte. This suppresses its ionization and leads to better peak shape and retention on a reversed-phase column.

  • Protein Precipitation with Acetonitrile: Acetonitrile is an effective precipitating agent and is compatible with reversed-phase HPLC. Using it cold enhances the precipitation efficiency.

  • Internal Standard: The use of an internal standard is essential for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method. A stable isotope-labeled internal standard is the gold standard for LC-MS/MS analysis.

  • Negative Ionization Mode (LC-MS/MS): The carboxylic acid group readily deprotonates to form a negative ion (M-H)⁻, making negative mode ESI a sensitive ionization technique for this class of compounds.

Self-Validating System

The described protocols incorporate several features to ensure a self-validating system:

  • System Suitability Tests: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system (e.g., retention time, peak area, and resolution).

  • Calibration Standards and Quality Controls: Each analytical run must include a full set of calibration standards and at least three levels of QC samples (low, medium, and high) to ensure the accuracy and precision of the measurements within that run.

  • Acceptance Criteria: Pre-defined acceptance criteria for all validation parameters must be met before the method can be considered suitable for its intended purpose.

Conclusion

The analytical methods presented in this application note provide a comprehensive framework for the reliable quantification of this compound in plasma. The choice between the HPLC-UV and LC-MS/MS method will depend on the specific requirements of the study, particularly the desired sensitivity. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity and reliability of the generated data, which is fundamental for the successful progression of drug development programs.

References

Application Note & Protocols: Characterizing 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid using a suite of robust cell-based assays. Based on its structural features—a carboxylic acid head group and a hydrophobic chlorophenoxy tail linked by a furan scaffold—this compound is hypothesized to possess activity as a nuclear receptor agonist, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs), and to exhibit anti-inflammatory properties. The protocols herein are designed not merely as procedural steps but as a logical, hypothesis-driven framework for elucidating the compound's biological activity, from initial cytotoxicity profiling to detailed mechanistic studies.

Introduction and Scientific Rationale

This compound belongs to the furan derivative class of compounds. Furan scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The structure of this particular molecule is highly suggestive of a ligand for PPARs, a family of nuclear receptors that are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Many potent synthetic PPAR agonists consist of three key pharmacophoric elements:

  • An acidic head group (e.g., carboxylic acid) that interacts with the polar residues in the ligand-binding domain.

  • A central linker moiety.

  • A large, hydrophobic tail that occupies a deep pocket within the receptor.

The subject compound fits this profile, making it a compelling candidate for investigation as a PPAR agonist[3][4][5]. As PPAR activation is a well-established mechanism for suppressing inflammatory responses, a secondary hypothesis is that the compound will exhibit anti-inflammatory activity[6][7]. This guide provides the necessary protocols to systematically test these hypotheses.

Compound Handling and Preparation

Proper handling and solubilization are critical for obtaining reproducible results in cell-based assays.

2.1. Physicochemical Properties (Predicted)

  • Molecular Formula: C₁₂H₉ClO₄

  • Molecular Weight: 252.65 g/mol

  • Appearance: Typically a white to off-white solid.

2.2. Stock Solution Preparation The carboxylic acid moiety suggests poor solubility in aqueous media at neutral pH. Therefore, a high-concentration stock solution should be prepared in an organic solvent.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)DMSO is a versatile, cell-permeable solvent capable of dissolving a wide range of organic compounds. It is standard for most cell-based assays.
Stock Conc. 10-50 mMA high concentration allows for minimal solvent carryover into the final assay medium, preventing solvent-induced cytotoxicity.
Storage -20°C or -80°C, desiccatedAliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 25 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Centrifuge the tube briefly to pellet any undissolved particulates.

  • Transfer the clear supernatant into small-volume, light-protected aliquots. Store at -20°C or below.

Causality Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), and ideally be kept below 0.1%, as higher concentrations can induce cellular stress, differentiation, or toxicity, confounding the experimental results. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflows and Protocols

The following section details a logical progression of assays to characterize the compound's biological effects. We begin with determining a safe therapeutic window and then proceed to functional and mechanistic assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis Testing Compound Compound Stock (in DMSO) Cytotoxicity Protocol 3.1: Cytotoxicity Assay (MTT) Compound->Cytotoxicity DoseRange Determine Non-Toxic Concentration Range Cytotoxicity->DoseRange AntiInflam Protocol 3.2: Anti-Inflammatory Assay (NO/Cytokine Measurement) DoseRange->AntiInflam Select Doses PPAR Protocol 3.3: PPARγ Reporter Assay DoseRange->PPAR Select Doses qPCR Protocol 3.4: Target Gene Expression (qPCR) PPAR->qPCR Confirm Mechanism

Caption: General experimental workflow for compound characterization.

Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 (macrophage) or HepG2 (liver carcinoma) cell lines.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well flat-bottom cell culture plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.1%). Replace the old medium with 100 µL of medium containing the compound or vehicle control. A typical concentration range to test is 0.1 µM to 100 µM.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting or placing on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against compound concentration to determine the concentration at which viability is reduced by 50% (CC₅₀). Subsequent functional assays should use concentrations well below the CC₅₀.

Protocol: Anti-Inflammatory Activity (Nitric Oxide & Cytokine Inhibition)

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). This assay measures the ability of the compound to inhibit this inflammatory response. NO production is quantified indirectly by measuring its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS from E. coli (1 µg/mL stock).

  • Griess Reagent System.

  • Sodium nitrite (NaNO₂) standard.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the compound or vehicle control. Incubate for 1-2 hours. This step allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate briefly and collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

Analysis:

  • Nitric Oxide (Griess Assay):

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Part 2 of Griess Reagent) and incubate for another 10 minutes in the dark.

    • Measure absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with NaNO₂.

  • Cytokine Measurement (ELISA):

    • Follow the manufacturer's protocol for the specific TNF-α and IL-6 ELISA kits to quantify cytokine concentrations in the collected supernatants.

Protocol: PPARγ Activation (Luciferase Reporter Assay)

Principle: This is a direct method to assess whether the compound can activate a specific PPAR subtype. Cells are transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second "reporter" plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS). If the compound binds to and activates the PPARγ-LBD, the fusion protein will drive the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Materials:

  • HEK293T or a similar easily transfectable cell line.

  • Expression plasmid for GAL4-PPARγ-LBD.

  • Reporter plasmid with a GAL4 UAS-driven luciferase gene (e.g., pFR-Luc).

  • A transfection reagent (e.g., Lipofectamine 3000).

  • Rosiglitazone (a potent, selective PPARγ agonist) as a positive control[8].

  • Luciferase assay system (e.g., Promega ONE-Glo™).

  • Luminometer.

Procedure:

  • Transfection: Co-transfect cells in a 96-well plate with the GAL4-PPARγ-LBD and UAS-luciferase plasmids according to the transfection reagent manufacturer's protocol.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations, Rosiglitazone (e.g., 1 µM), or vehicle control.

  • Incubation: Incubate for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Analysis:

  • Calculate the Fold Activation relative to the vehicle control.

  • Plot Fold Activation vs. compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Workflow: Target Gene Expression Analysis (RT-qPCR)

Principle: Activation of PPARγ leads to the increased transcription of specific target genes involved in adipogenesis and lipid metabolism. Measuring the mRNA levels of these genes provides functional validation of receptor activation in a more biologically relevant context.

Materials:

  • 3T3-L1 preadipocytes or another PPARγ-responsive cell line.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (e.g., Fabp4/aP2, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh).

Workflow:

  • Cell Culture and Treatment: Culture cells and treat with the compound (at concentrations determined from reporter assays), a positive control (Rosiglitazone), and a vehicle control for 24-48 hours.

  • RNA Extraction: Lyse the cells and purify total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform quantitative PCR using specific primers for target and housekeeping genes.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated sample.

G cluster_pathway PPARγ Signaling Pathway Compound Compound (Ligand) PPAR PPARγ Compound->PPAR Binds & Activates PPRE PPRE (on DNA) PPAR->PPRE Heterodimerizes with RXR RXR RXR->PPRE Transcription Increased Transcription PPRE->Transcription Genes Target Genes (e.g., Fabp4, Adipoq) Transcription->Genes

Caption: Simplified PPARγ activation pathway leading to gene transcription.

References

developing derivatives of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid Derivatives

Introduction: Scaffolding for Discovery

The furan ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for drug discovery.[2] The molecule this compound presents a particularly compelling scaffold, offering multiple, chemically distinct handles for structural modification. The inherent biological potential of furan derivatives, which spans antibacterial, anti-inflammatory, and anticancer activities, provides a strong rationale for the systematic exploration of its chemical space.[1][3][4]

This guide provides a comprehensive framework for the strategic development of derivatives based on this core structure. We will move beyond simple procedural descriptions to delve into the causality behind experimental choices, offering robust protocols and analytical strategies. The objective is to empower researchers to build a diverse chemical library, enabling thorough structure-activity relationship (SAR) studies and accelerating the identification of novel bioactive compounds.

Strategic Framework for Derivatization

The parent compound offers two primary, orthogonal sites for chemical modification: the carboxylic acid at the C2 position of the furan ring and the aryl chloride on the phenoxy moiety. This inherent orthogonality allows for selective and controlled diversification. Our strategy will address these sites independently, providing a modular approach to library synthesis.

G cluster_0 Site 1: Carboxylic Acid Modification cluster_1 Site 2: Aryl Halide Modification Core This compound Amide Amide Derivatives Core->Amide Amidation (EDC, etc.) Ester Ester Derivatives Core->Ester Esterification Coupling Cross-Coupling Products (e.g., Sonogashira, Suzuki) Core->Coupling C-C Bond Formation

Caption: Overall strategy for derivatizing the core scaffold.

Part 1: Modification of the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for derivatization. Its conversion into esters and amides is a foundational tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. A recent study demonstrated that peptide-containing furan derivatives showed superior antifungal potency compared to their ester or simple amide counterparts, highlighting the impact of modifying this position.[5]

Protocol 1.1: Synthesis of Ester Derivatives via Fischer Esterification

Causality: This classic acid-catalyzed method is ideal for generating simple alkyl esters (e.g., methyl, ethyl) when the corresponding alcohol is readily available and can be used as the solvent. The reaction is equilibrium-driven; using the alcohol as the solvent pushes the equilibrium toward the product.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol, ethanol) in large excess (e.g., 20-40 mL).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 2-3% of the alcohol volume).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: Purify the crude ester by column chromatography on silica gel if necessary.

Protocol 1.2: Synthesis of Amide Derivatives via EDC Coupling

Causality: Direct reaction of a carboxylic acid with an amine is generally unfavorable as it forms a stable ammonium carboxylate salt.[6][7] Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the amide bond under mild conditions.[8] This method is exceptionally versatile and compatible with a wide range of amines.

G Acid R-COOH Carboxylic Acid Intermediate O-Acylisourea Activated Intermediate Acid->Intermediate + EDC EDC EDC Coupling Agent Amide R-CONH-R' Amide Product Intermediate->Amide + Amine Byproduct EDU Urea Byproduct Intermediate->Byproduct forms Amine R'-NH2 Amine

Caption: EDC-mediated amide bond formation workflow.

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration) in a flask under a nitrogen atmosphere.

  • Activation: Add EDC hydrochloride (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by flash column chromatography or recrystallization.

Part 2: Modification of the Aryl Halide Moiety

The 2-chlorophenyl ring provides a handle for advanced C-C bond formation through transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, modern catalytic systems can effectively facilitate these transformations.[9]

Protocol 2.1: Sonogashira Cross-Coupling

Causality: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[10][11][12] This reaction, co-catalyzed by palladium and copper, introduces a rigid alkynyl moiety, which is useful for probing interactions within biological targets.[13] The reaction proceeds under relatively mild conditions.[10]

Methodology:

  • Prerequisites: All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.

  • Setup: To a Schlenk flask, add the starting material (amide or ester derivative from Part 1) (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Reagents: Add the terminal alkyne (e.g., phenylacetylene) (1.2-1.5 eq).

  • Solvent/Base: Dissolve the components in a suitable solvent system, typically a mixture of an amine base (like triethylamine or diisopropylamine) and a co-solvent such as THF or DMF.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Once complete, cool the reaction, filter through a pad of Celite to remove the catalyst, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the coupled product.

Part 3: Spectroscopic Characterization of Derivatives

Unambiguous structural confirmation is paramount. A combination of NMR, IR, and mass spectrometry should be employed for full characterization of all new derivatives.[14]

Technique Scaffold Moiety Expected Spectroscopic Signature
¹H NMR Furan ProtonsTwo doublets in the aromatic region (δ 6.5-7.5 ppm). The proton at C3 typically couples to the C4 proton with J ≈ 3.0–3.8 Hz.[15]
-CH₂-O-A singlet around δ 5.0-5.5 ppm.
COOHA broad singlet, typically > δ 10 ppm (disappears upon derivatization).
Ester (-COOR)New signals corresponding to the alcohol moiety (e.g., a singlet at ~δ 3.9 ppm for a methyl ester).
Amide (-CONHR)A broad singlet/triplet for the N-H proton (δ 7-9 ppm) and signals for the amine R-group.
¹³C NMR Furan CarbonsSignals typically in the δ 110-160 ppm range.[16]
Carbonyl (C=O)Carboxylic Acid: ~165-175 ppm. Ester: ~160-170 ppm. Amide: ~165-175 ppm.
IR Spec. C=O StretchCarboxylic Acid: ~1700-1725 cm⁻¹. Ester: ~1735-1750 cm⁻¹. Amide: ~1630-1690 cm⁻¹.
O-H / N-H StretchCarboxylic Acid (O-H): Broad band ~2500-3300 cm⁻¹. Amide (N-H): ~3100-3500 cm⁻¹.
Mass Spec. Molecular IonThe [M+H]⁺ or [M]⁺ peak should correspond to the calculated molecular weight of the new derivative.

Application Notes: A Framework for Biological Evaluation

Given the known anticancer properties of many furan-based compounds, a primary application for this derivative library is screening for cytotoxic activity.[4][17] A hypothetical screening cascade could involve an initial broad cytotoxicity screen against a panel of cancer cell lines, followed by mechanistic studies for the most potent hits.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases that are hyperactive in cancer cells. We can hypothesize that our furan derivatives might target a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits Inhibitor Furan Derivative Inhibitor->Akt INHIBITS

Caption: Hypothetical inhibition of the Akt signaling pathway.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized furan derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.

References

Application Notes and Protocols for 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in the study of hyperlipidemia. While direct evidence for this specific molecule is emerging, a substantial body of literature on structurally related furan-2-carboxylic acid derivatives demonstrates significant hypolipidemic activity, suggesting a promising avenue for investigation.[1][2][3] This guide outlines a hypothesized mechanism of action centered on Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation and provides detailed, field-proven protocols for the preclinical evaluation of this compound, from initial in vitro screening to in vivo validation in a rodent model of acute hyperlipidemia.

Introduction and Scientific Rationale

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of atherosclerotic cardiovascular disease. The furan-2-carboxylic acid scaffold is a recurring motif in compounds exhibiting diverse and potent biological activities. Notably, several derivatives have been identified as effective hypolipidemic agents. For instance, 5-(tetradecyloxy)-2-furancarboxylic acid has been shown to lower blood lipids and inhibit fatty acid synthesis in both rat and monkey models.[1][3] Similarly, 2-furoic acid itself significantly reduces serum cholesterol and triglycerides in rats.[2]

The compound of interest, this compound, shares this core furan-2-carboxylic acid structure with a distinct substitution at the 5-position. This substitution introduces a chlorophenoxy group, a feature present in some known bioactive molecules. Based on the established precedent within this chemical class, we hypothesize that this compound is a viable candidate for investigation as a novel hypolipidemic agent. This guide provides the necessary framework to rigorously test this hypothesis.

Hypothesized Mechanism of Action: PPARα Activation

Many synthetic and natural furan derivatives exert their lipid-lowering effects by acting as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] The primary isoform implicated in lipid metabolism is PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.[4][6] Fibrates, a cornerstone class of hypolipidemic drugs, function as PPARα agonists.[7][8]

Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9] This binding event modulates gene transcription, leading to:

  • Increased Lipoprotein Lipase (LPL) Synthesis: Enhances the clearance of triglyceride-rich lipoproteins from the circulation.[7]

  • Increased Fatty Acid Oxidation: Upregulates genes involved in the β-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.[4]

  • Increased HDL Synthesis: Boosts the expression of Apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased reverse cholesterol transport.[7]

  • Decreased Apolipoprotein C-III (ApoC-III) Expression: Reduces the inhibition of LPL, further promoting triglyceride clearance.[7]

This cascade of events collectively results in a reduction of plasma triglycerides and an increase in HDL-cholesterol, a therapeutically desirable outcome in the management of hyperlipidemia.

PPARa_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus cluster_2 Transcriptional & Metabolic Outcomes Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid PPARa PPARα Compound->PPARa Enters Cell & Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Activates & Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (on Target Gene DNA) PPARa_RXR->PPRE Binds to Gene_Transcription ↑ Target Gene Transcription PPRE->Gene_Transcription LPL ↑ Lipoprotein Lipase Gene_Transcription->LPL FAO ↑ Fatty Acid Oxidation Gene_Transcription->FAO ApoAI_AII ↑ ApoA-I / ApoA-II Gene_Transcription->ApoAI_AII ApoCIII ↓ ApoC-III Gene_Transcription->ApoCIII TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_Formation ↑ HDL Formation ApoAI_AII->HDL_Formation ApoCIII->TG_Clearance Reduces Inhibition

Caption: Hypothesized PPARα-mediated mechanism of action for this compound.

Experimental Protocols

The following protocols provide a robust framework for evaluating the hypolipidemic potential of this compound.

Protocol 1: In Vitro PPARα Activation - Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of the test compound to activate the human PPARα receptor in a cell-based system.[9][10][11]

Objective: To determine the EC50 (half-maximal effective concentration) of the test compound for PPARα activation.

Materials:

  • HepG2 cells stably expressing a human PPARα expression vector and a PPRE-driven luciferase reporter vector (e.g., INDIGO Biosciences, Cat# IB00111).[10][11]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Charcoal/Dextran-treated Fetal Bovine Serum (FBS)

  • Test Compound: this compound

  • Reference Agonist: GW7647 or Fenofibrate

  • Vehicle Control: DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System (e.g., Promega, Cat# E6130)

  • Luminometer

Procedure:

  • Cell Seeding: Culture the PPARα reporter cell line according to the supplier's instructions. Seed the cells in a 96-well plate at a density of ~1.0 x 10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and the reference agonist in DMSO. Create a serial dilution series (e.g., 8-point, 3-fold dilutions) in culture medium to achieve final assay concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions (including vehicle and reference agonist controls) to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. Quantify luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by expressing the Relative Light Units (RLU) as "Fold Activation" over the vehicle control.

    • Plot the Fold Activation against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: In Vivo Hypolipidemic Efficacy - Triton WR-1339 Induced Acute Hyperlipidemia Model

This is a standard and widely used model to screen for hypolipidemic activity. Triton WR-1339 (Tyloxapol), a non-ionic detergent, induces acute hyperlipidemia by inhibiting lipoprotein lipase, thus preventing the uptake of lipoproteins by extra-hepatic tissues.[12][13]

Objective: To evaluate the ability of the test compound to reduce elevated plasma levels of total cholesterol (TC) and triglycerides (TG) in an acute, chemically-induced model of hyperlipidemia.

Materials:

  • Male Wistar rats (180-220 g)

  • Triton WR-1339 (Sigma-Aldrich)

  • Test Compound: this compound

  • Reference Drug: Fenofibrate

  • Vehicle: e.g., 0.5% Carboxymethyl cellulose (CMC) in water

  • Normal Saline (0.9% NaCl), sterile

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Commercial enzymatic kits for TC and TG determination

Procedure:

  • Acclimatization: House the animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±15% humidity) with free access to standard pellet chow and water for at least one week.

  • Grouping and Fasting: Divide the rats into four groups (n=6-8 per group):

    • Group I: Normal Control (Vehicle only)

    • Group II: Hyperlipidemic Control (Triton + Vehicle)

    • Group III: Test Compound (Triton + Test Compound)

    • Group IV: Reference Drug (Triton + Fenofibrate) Fast all animals for 18 hours prior to the start of the experiment, with water available ad libitum.

  • Drug Administration: Administer the test compound (e.g., 50 mg/kg, orally) and reference drug (e.g., 100 mg/kg, orally) to the respective groups. Administer the vehicle to Groups I and II.

  • Induction of Hyperlipidemia: One hour after drug administration, induce hyperlipidemia in Groups II, III, and IV by a single intraperitoneal (i.p.) injection of Triton WR-1339 dissolved in sterile normal saline at a dose of 200-300 mg/kg.[12][14][15] Group I receives an equivalent volume of normal saline i.p.

  • Blood Collection: At 24 hours post-Triton injection (the time of peak hyperlipidemia), anesthetize the animals.[16] Collect blood samples via cardiac puncture or retro-orbital plexus into EDTA-coated tubes.[17][18][19]

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Biochemical Analysis: Analyze the plasma samples for Total Cholesterol (TC) and Triglycerides (TG) levels using commercially available enzymatic kits according to the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the mean ± SEM for TC and TG levels for each group.

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the hyperlipidemic control group. A p-value < 0.05 is considered statistically significant.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: In Vitro PPARα Activation by this compound

CompoundEC50 (µM) [95% CI]Max Fold Activation (vs. Vehicle)
This compound[Insert Value][Insert Value]
GW7647 (Reference)[Insert Value][Insert Value]

Table 2: Effect of this compound on Plasma Lipid Profile in Triton WR-1339 Induced Hyperlipidemic Rats

Treatment GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Normal Control-[Mean ± SEM][Mean ± SEM]
Hyperlipidemic Control-[Mean ± SEM][Mean ± SEM]
Test Compound50[Mean ± SEM][Mean ± SEM]
Fenofibrate (Reference)100[Mean ± SEM][Mean ± SEM]
Statistically significant difference from the Hyperlipidemic Control group (p < 0.05).

Experimental Workflow Visualization

The overall research workflow can be visualized as a logical progression from initial in vitro screening to in vivo proof-of-concept.

Experimental_Workflow cluster_in_vitro Phase 1: In Vitro Screening cluster_in_vivo Phase 2: In Vivo Validation assay_prep Prepare Compound Dilution Series treatment Treat Cells with Compound (24h Incubation) assay_prep->treatment cell_culture Culture & Seed PPARα Reporter Cells cell_culture->treatment luciferase Perform Luciferase Assay & Measure Luminescence treatment->luciferase ec50 Analyze Data & Calculate EC50 luciferase->ec50 animal_prep Acclimatize & Group Wistar Rats ec50->animal_prep Positive Hit (Proceed to In Vivo) dosing Administer Compound (Oral Gavage) animal_prep->dosing induction Induce Hyperlipidemia (Triton WR-1339, i.p.) dosing->induction sampling Collect Blood Samples (at 24h) induction->sampling analysis Analyze Plasma for TC & TG sampling->analysis

Caption: Preclinical evaluation workflow for assessing the hypolipidemic activity of a test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) or its ester. The overall transformation involves the formation of an ether linkage via a Williamson ether synthesis, followed by hydrolysis if an ester starting material is used.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Start Methyl 5-(chloromethyl)furan-2-carboxylate Intermediate Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate Start->Intermediate SN2 Reaction Reagent1 2-Chlorophenol Reagent1->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product This compound Intermediate->Product Hydrolysis Base2 Base (e.g., NaOH) Base2->Product Solvent2 Solvent (e.g., H2O/MeOH) Solvent2->Product Acid Acid Workup (e.g., HCl) Acid->Product

Caption: General two-step synthesis of the target compound.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Williamson Ether Synthesis

Q1: My Williamson ether synthesis reaction shows low conversion of the starting material, methyl 5-(chloromethyl)furan-2-carboxylate. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several factors related to the reagents and reaction conditions. This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile to displace the chloride from the chloromethyl group.[1][2][3]

  • Insufficiently Strong Base or Incomplete Deprotonation: The 2-chlorophenol must be fully deprotonated to form the more nucleophilic 2-chlorophenoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[4][5] If using K₂CO₃, ensure it is finely powdered and thoroughly dried to maximize its reactivity. Using a slight excess (1.1-1.5 equivalents) of the base is also recommended.

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide.[6]

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature. A typical range for this type of reaction is 60-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition at higher temperatures.

  • Purity of Reagents: The presence of water in the reaction mixture can protonate the phenoxide, reducing its concentration.

    • Solution: Ensure all reagents and the solvent are anhydrous. Dry the 2-chlorophenol and solvent before use.

ParameterRecommendationRationale
Base K₂CO₃ (anhydrous, powdered) or NaHEnsures complete deprotonation of the phenol.
Solvent DMF or DMSO (anhydrous)Polar aprotic solvents enhance nucleophilicity.
Temperature 60-100 °C (optimize with TLC monitoring)Increases reaction rate.
Reagents Use anhydrous reagentsPrevents protonation of the phenoxide nucleophile.

Q2: I am observing significant amounts of a side product that I suspect is an elimination product. How can I minimize this?

A2: While the primary halide in methyl 5-(chloromethyl)furan-2-carboxylate is less prone to elimination than secondary or tertiary halides, side reactions can still occur, especially under harsh conditions.[1][7]

  • Cause: The phenoxide is not only a nucleophile but also a base. High temperatures and a sterically hindered environment can favor the E2 elimination pathway.[7]

  • Solution:

    • Control the Temperature: Avoid excessively high temperatures. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Choice of Base: While a strong base is needed for deprotonation, a very strong, bulky base might favor elimination. For this primary halide, this is less of a concern, but it is a factor to consider.

    • Monitor the Reaction: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can lead to side reactions and decomposition.

Step 2: Saponification (Hydrolysis)

Q3: The hydrolysis of the methyl ester is incomplete, or I am seeing degradation of the furan ring. What should I do?

A3: Saponification of the ester to the carboxylic acid is a standard procedure, but the furan ring can be sensitive to harsh acidic or basic conditions.[8]

  • Incomplete Hydrolysis:

    • Cause: Insufficient base, inadequate reaction time, or low temperature.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide (typically 2-3 equivalents). A mixture of water and a co-solvent like methanol or ethanol is often used to ensure solubility. Gentle heating (e.g., 40-60 °C) can accelerate the reaction. Monitor the disappearance of the starting ester by TLC.

  • Furan Ring Degradation:

    • Cause: The furan ring can undergo hydrolysis and ring-opening under strongly acidic conditions, especially during the workup.[8]

    • Solution: During the acidic workup to protonate the carboxylate, add the acid slowly and at a low temperature (e.g., in an ice bath). Do not use a large excess of strong acid; add it dropwise until the pH is acidic enough to precipitate the product (typically pH 2-3).

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Final Product CheckStep1 Problem in Step 1 (Ether Synthesis)? Start->CheckStep1 CheckStep2 Problem in Step 2 (Hydrolysis)? Start->CheckStep2 LowConversion Low Conversion CheckStep1->LowConversion Yes SideProducts Side Products CheckStep1->SideProducts Yes IncompleteHydrolysis Incomplete Hydrolysis CheckStep2->IncompleteHydrolysis Yes Degradation Product Degradation CheckStep2->Degradation Yes Sol_Base Use Stronger/Anhydrous Base LowConversion->Sol_Base Sol_Solvent Use Polar Aprotic Solvent LowConversion->Sol_Solvent Sol_Temp Optimize Temperature/Time LowConversion->Sol_Temp Sol_ControlTemp Lower Reaction Temperature SideProducts->Sol_ControlTemp Sol_Base2 Increase Base/Time/Temp IncompleteHydrolysis->Sol_Base2 Sol_Workup Controlled Acidic Workup (Low Temp) Degradation->Sol_Workup

Caption: A decision tree for troubleshooting low yield issues.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this synthesis?

A1: A common and effective starting material is an ester of 5-(chloromethyl)furan-2-carboxylic acid, such as the methyl or ethyl ester.[9] These can be synthesized from 5-(chloromethyl)furfural (CMF).[10][11] CMF itself can be produced from biomass-derived sources.[9]

Q2: How can I purify the final product, this compound?

A2: The final product is a carboxylic acid and should be a solid at room temperature.

  • Precipitation and Filtration: After the acidic workup of the hydrolysis step, the product should precipitate from the aqueous solution. This crude product can be collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: The most common method for purifying solid organic compounds is recrystallization. A suitable solvent system would likely be a mixture of an organic solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble at low temperatures (e.g., hexanes, water). Experimentation is needed to find the optimal solvent pair.

Q3: Are there any alternative synthetic routes?

A3: Yes, an alternative would be to first synthesize 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) and then perform the Williamson ether synthesis. However, this route presents challenges as the free carboxylic acid can interfere with the basic conditions of the Williamson ether synthesis. Therefore, protecting the carboxylic acid as an ester is the more common and recommended approach. The synthesis of HMFCA from 5-hydroxymethylfurfural (HMF) can be achieved through various oxidation methods, including biocatalytic routes that can offer high yields.[12][13][14]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of the intermediate and final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
  • To a solution of 2-chlorophenol (1.0 eq) in anhydrous DMF, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 5-(chloromethyl)furan-2-carboxylate (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve the methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.5 eq) and stir the mixture at 50 °C.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • If necessary, recrystallize from a suitable solvent system.

V. References

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). RSC Publishing. Retrieved January 2, 2026, from --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 2, 2026, from --INVALID-LINK--

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Preparation of acid chlorides from 5-(chloromethyl) furfural. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). Green Chemistry (RSC Publishing). Retrieved January 2, 2026, from --INVALID-LINK--

  • Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 2, 2026, from --INVALID-LINK--

  • 5-(chloroMethyl)furan-2-carboxylic acid synthesis. (n.d.). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved January 2, 2026, from --INVALID-LINK--

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--

  • 9.5: Williamson ether synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--

  • Furan Hydrolysis. (n.d.). ChemTube3D. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in Phosphate-Buffered Saline (PBS). This resource is designed to provide not just procedural steps, but a foundational understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Understanding the Core Challenge: Why is Solubility in PBS an Issue?

This compound presents a common challenge in drug discovery and development: it is a poorly water-soluble compound. This characteristic stems from its molecular structure, which features a significant hydrophobic region—the chlorophenoxy and furan rings—and a single ionizable group, the carboxylic acid.

The carboxylic acid group is the key to enhancing its solubility in aqueous media. However, its ability to ionize and thus become more water-soluble is dependent on the pH of the solution and the compound's pKa (the pH at which the acid is 50% ionized).

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to take when trying to dissolve this compound in PBS?

A1: The initial and most straightforward approach is to prepare a high-concentration stock solution in a suitable organic solvent. This allows you to accurately dispense small volumes into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of polar and non-polar compounds[3]. Ethanol is another viable option[4].

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it in PBS. What's happening?

A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the compound in the final PBS solution exceeds its thermodynamic solubility limit in that specific aqueous environment. The organic co-solvent (DMSO) concentration is also a factor; at very low final concentrations (typically <1%), it has a minimal effect on the overall solubility.

Q3: How does the pH of the PBS buffer affect the solubility of my compound?

A3: The pH is a critical factor. As a carboxylic acid, this compound exists in two forms in equilibrium: the protonated (uncharged) form (R-COOH) and the deprotonated (charged) carboxylate form (R-COO⁻). The charged form is significantly more soluble in water. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the compound's pKa, the equilibrium shifts towards the more soluble deprotonated form[5].

Q4: Can I simply use a higher pH buffer to dissolve my compound?

A4: While increasing the pH is a valid strategy to enhance solubility, you must consider the pH constraints of your specific assay. For instance, most cell-based assays are sensitive to pH changes and require a physiological pH, typically around 7.4. Exceeding this can compromise the biological relevance of your results.

Q5: Are there other methods to improve solubility if pH adjustment and co-solvents are insufficient or incompatible with my experiment?

A5: Yes, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the hydrophobic compound, or complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior[6][7]. These methods are generally considered when simpler approaches fail.

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide provides a step-by-step workflow to systematically address the solubility challenges of this compound in PBS.

Step 1: Initial Solubility Assessment and Stock Solution Preparation

The first phase involves determining a suitable organic solvent for creating a concentrated stock solution.

Protocol:

  • Solvent Screening: In separate small glass vials, attempt to dissolve a small, known amount of the compound in DMSO, ethanol, and methanol.

  • Observation: Vortex each vial thoroughly. Gentle warming in a 37°C water bath can aid dissolution[3]. Observe for complete dissolution.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the most effective solvent. Ensure the compound is fully dissolved before proceeding.

Step 2: pH-Dependent Solubility Enhancement

This step explores the impact of pH on the compound's solubility in a controlled manner.

Rationale: By systematically increasing the pH of the buffer, you can identify the point at which the compound becomes sufficiently soluble for your experimental needs. This is directly related to the compound's pKa.

Protocol:

  • Prepare a pH Series: Prepare a series of phosphate buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0).

  • Test Dilution: Add a small aliquot of your organic stock solution to each buffer to achieve your desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative assessment, incubate the solutions, centrifuge to pellet any undissolved compound, and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Interpreting the Results: You will likely observe a significant increase in solubility as the pH rises. This data will help you determine the lowest pH at which your target concentration is achievable.

Step 3: Co-Solvent System Optimization

If pH adjustment alone is insufficient or not viable for your experiment, optimizing a co-solvent system is the next logical step.

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium[8].

Protocol:

  • Select Co-solvents: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).

  • Create a Co-solvent Gradient: Prepare a series of your chosen buffer (e.g., PBS pH 7.4) containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Determine Maximum Soluble Concentration: Add your compound to each co-solvent/buffer mixture until precipitation is observed. This will give you a solubility curve as a function of the co-solvent concentration.

Key Consideration: For cell-based assays, it is crucial to determine the maximum tolerable concentration of the co-solvent that does not induce cytotoxicity. This is typically below 1% for most cell lines, with DMSO often tolerated at up to 0.5%[3].

Step 4: Advanced Formulation Strategies (When Necessary)

If the above methods fail to achieve the desired concentration without compromising experimental conditions, more advanced techniques can be explored.

  • Surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate (SLS) can be added to the buffer to form micelles, which can encapsulate the poorly soluble compound and increase its apparent solubility[7][8].

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility[6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Data Summary and Visualization

The following table provides solubility data for related furan-2-carboxylic acid derivatives to serve as a reference point for your experimental design.

CompoundSolventSolubilityReference
Furan-2-carboxylic acidWater (15°C)37.1 mg/mL[9]
5-Hydroxymethyl-2-furancarboxylic acidPBS (pH 7.2)~1 mg/mL[4]
5-Hydroxymethyl-2-furancarboxylic acidEthanol~100 mg/mL[4]
5-Hydroxymethyl-2-furancarboxylic acidDMSO~10 mg/mL[4]

Experimental Workflow for Solubility Optimization

Solubility_Workflow start Start: Compound Insoluble in PBS stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock ph_test pH Adjustment Strategy: Test solubility in buffers of varying pH stock->ph_test Primary Approach cosolvent_test Co-Solvent Strategy: Test solubility in buffer with varying co-solvent concentrations stock->cosolvent_test Alternative/Combined Approach ph_test->cosolvent_test If insufficient or incompatible success Solubilization Achieved ph_test->success If successful and assay compatible advanced Advanced Formulation: Consider surfactants or cyclodextrins cosolvent_test->advanced If insufficient or incompatible cosolvent_test->success If successful and assay compatible advanced->success If successful and assay compatible fail Incompatible with Assay advanced->fail

Caption: A systematic workflow for troubleshooting the solubility of this compound.

References

how to prevent degradation of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable strategies and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing instability (e.g., color change, new peaks in HPLC). What are the likely causes?

A1: The molecular structure of this compound contains three key functional groups susceptible to degradation: a furan ring, a phenoxy ether linkage, and a carboxylic acid. The observed instability is typically a result of one or more of the following degradation pathways:

  • Oxidative Degradation: The electron-rich furan ring is highly susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or trace metal ion catalysts. Oxidation often leads to the opening of the furan ring, forming highly polar 1,4-dicarbonyl compounds, which can further degrade.[1][3] The phenoxy moiety can also undergo oxidation, forming phenoxy radicals that can lead to polymerization or other side reactions.[4][5]

  • Hydrolytic Degradation: Under acidic conditions, the furan ring, which can be viewed as a cyclic di-enol ether, is prone to acid-catalyzed hydrolysis.[6][7] This reaction can also lead to ring-opening, forming succinaldehyde derivatives.[8] While the ether linkage is generally more stable, it can also be cleaved under harsh acidic or basic conditions.

  • Photodegradation: Aromatic ethers and furan rings can absorb UV light, leading to photochemical degradation.[9][10] This process often involves the formation of radical species that initiate cleavage of the ether bond or modification of the aromatic systems.[10][11]

  • Thermal Degradation: At elevated temperatures, the carboxylic acid group can undergo decarboxylation.[12][13] This is particularly relevant if solutions are heated during preparation or if the compound is stored improperly.[13][14]

parent This compound oxidation Oxidative Degradation (Ring Opening) parent->oxidation O₂, Metal Ions, ROS hydrolysis Hydrolytic Degradation (Ring Opening) parent->hydrolysis H⁺ (Acidic pH) photo Photodegradation (Bond Cleavage) parent->photo UV Light thermal Thermal Degradation (Decarboxylation) parent->thermal Heat

Caption: Primary degradation pathways for the target compound.

Q2: How does the choice of solvent and pH impact the stability of my solution?

A2: Solvent and pH are critical factors that directly influence the rate and pathway of degradation.

Solvent Choice:

  • Aqueous Solutions: Water can participate directly in hydrolysis, especially if the pH is not controlled.[15] Furthermore, dissolved oxygen in aqueous buffers is a primary driver of oxidation.

  • Organic Solvents: Protic solvents like ethanol and methanol can still participate in some reactions. Aprotic organic solvents such as DMSO and DMF are often used for stock solutions.[16] However, it is crucial to use high-purity, anhydrous-grade solvents, as residual water can still cause hydrolysis over time. Peroxides in older ether-based solvents (like THF or dioxane) can aggressively promote oxidative degradation.

pH Control: The pH of an aqueous solution is a double-edged sword for this molecule.

  • Acidic pH (pH < 4): This strongly promotes the acid-catalyzed hydrolysis of the furan ring.[7] While the carboxylic acid will be in its protonated, less water-soluble form, the risk of ring-opening is significant.[17]

  • Neutral pH (pH 6-7.5): This range generally represents the best compromise for minimizing acid-catalyzed hydrolysis. The compound will exist partially or fully as its carboxylate salt, enhancing aqueous solubility.

  • Basic pH (pH > 8): While acid hydrolysis is avoided, the deprotonated phenolate anion that can form on related structures is highly susceptible to auto-oxidation.[15] High pH can also promote other base-catalyzed degradation pathways.

Recommendation: For aqueous solutions, prepare them in a carefully selected buffer system to maintain a pH between 6.0 and 7.5 . For long-term storage, preparing a concentrated stock solution in a high-purity, degassed aprotic solvent like DMSO is recommended.

pH RangePrimary Degradation RiskCompound StateRecommendation
< 4.0 High: Furan Ring Hydrolysis[7][8]COOH (Protonated)Avoid for aqueous solutions
4.0 - 6.0 Moderate: Some risk of hydrolysisCOOH / COO⁻ MixUse with caution; buffer required
6.0 - 7.5 Low: Optimal BalanceCOO⁻ (Deprotonated)Recommended for aqueous buffers
> 8.0 Moderate: Potential for oxidation[15]COO⁻ (Deprotonated)Avoid unless required by assay

Table 1: Influence of pH on the stability and degradation of this compound in aqueous solution.

Q3: What specific additives can I use to stabilize my solutions?

A3: Incorporating stabilizers into your solution is a highly effective strategy to proactively inhibit degradation. The two most important classes of additives are antioxidants and chelating agents.

  • Antioxidants: These molecules interrupt the free-radical chain reactions that drive oxidation.[18][19] They act as "radical scavengers," reacting with and neutralizing radicals before they can attack your compound of interest.[19]

    • Mechanism: A primary antioxidant, like a sterically hindered phenol, donates a hydrogen atom to a reactive radical, creating a very stable antioxidant radical that does not propagate the chain reaction.[19][20]

    • Examples: Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol), and L-ascorbic acid are common choices.[21][22]

  • Chelating Agents: Trace amounts of metal ions (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) are ubiquitous in buffers and glassware and are potent catalysts for oxidation. They facilitate the formation of highly destructive reactive oxygen species from dissolved oxygen. Chelating agents work by binding, or "sequestering," these metal ions, rendering them chemically inert.[23][24][25]

    • Mechanism: A single molecule of a chelating agent like EDTA can form multiple coordinate bonds to a metal ion, effectively "caging" it and blocking its reactive sites.[26][27]

    • Examples: Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are highly effective.[23][26]

Stabilizer TypeExampleRecommended Final Conc.Mechanism of Action
Antioxidant BHT (Butylated hydroxytoluene)10-100 µMFree radical scavenger; chain-breaking[19]
Antioxidant L-Ascorbic Acid (Vitamin C)100-500 µMElectron donor; regenerates other antioxidants[22]
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)100 µMSequesters catalytic metal ions[25][26]
Chelating Agent DTPA (Diethylenetriaminepentaacetic acid)100 µMHigh-affinity metal ion sequestration[23]

Table 2: Recommended stabilizers for preventing the degradation of this compound in solution.

Troubleshooting Guide

Observed Problem Potential Root Cause Recommended Action & Explanation
Rapid loss of parent compound peak area in HPLC. Oxidative Degradation. This is the most common and aggressive pathway, often catalyzed by oxygen and trace metals.[1][2]1. Degas Solvents: Before use, sparge all solvents and buffers with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen. 2. Add Stabilizers: Fortify your solution with both an antioxidant (e.g., 100 µM BHT) and a chelating agent (e.g., 100 µM EDTA).[21][25]
Appearance of new, more polar peaks (earlier elution in RP-HPLC). Hydrolytic or Oxidative Ring Opening. Cleavage of the furan ring creates dicarbonyls or carboxylic acids, which are significantly more polar than the parent compound.[1][6]1. Check and Adjust pH: Ensure the pH of your aqueous solution is buffered to the 6.0-7.5 range. Avoid unbuffered water.[28] 2. Confirm Identity: Use LC-MS to determine the mass of the degradant peaks to confirm if they correspond to expected ring-opened products.
Solution turns yellow or brown upon storage. Photodegradation or Polymerization. Exposure to light can generate colored byproducts.[9] Degradation products can sometimes polymerize, creating colored materials.[8]1. Protect from Light: Prepare and store all solutions in amber glass vials or wrap clear vials completely in aluminum foil.[10] 2. Store at Low Temperature: Store solutions at -20°C or -80°C to slow the rate of all chemical reactions.
Inconsistent results between experiments. Incomplete Solubilization or Degradation during Freeze-Thaw Cycles. The compound may be precipitating out at low temperatures or degrading each time the stock is thawed.1. Prepare Aliquots: Dispense your stock solution into single-use aliquots to minimize freeze-thaw cycles. 2. Verify Solubility: After thawing, vortex the solution gently and visually inspect to ensure no precipitate has formed before making dilutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol details the steps for preparing an aqueous solution with enhanced stability for use in assays.

  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline) and adjust the pH to ~7.0.

  • Degas the Buffer: Place the buffer in a flask and sparge with a gentle stream of inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen.

  • Add Stabilizers: To the degassed buffer, add stock solutions of EDTA and BHT to achieve final concentrations of 100 µM and 50 µM, respectively. Mix thoroughly.

  • Prepare Compound Stock: Prepare a concentrated primary stock solution of this compound in degassed, anhydrous DMSO (e.g., 10-50 mM).

  • Final Dilution: Add the required volume of the DMSO stock to the stabilized, degassed buffer to reach your final working concentration.

  • Storage: Use an amber vial. Before sealing, gently blow inert gas into the headspace above the liquid to create an inert atmosphere. Store at 4°C for short-term use (<24h) or frozen at -80°C in single-use aliquots for long-term storage.

Protocol 2: Workflow for a Basic Stability Study

This workflow allows you to empirically determine the optimal storage conditions for your compound.

cluster_prep 1. Preparation cluster_store 2. Storage cluster_analysis 3. Analysis prep1 Prepare Solutions: A) Buffer only B) Buffer + Antioxidant C) Buffer + Chelator D) Buffer + Both prep2 Aliquot into amber vials prep1->prep2 store1 Store sets of aliquots under different conditions: - 4°C - Room Temp - Exposed to light prep2->store1 timepoints Sample at Time Points (t=0, 24h, 48h, 1 week) store1->timepoints hplc Analyze by RP-HPLC (Quantify parent peak area) timepoints->hplc plot Plot % Remaining vs. Time hplc->plot determine Determine Optimal Storage Condition plot->determine

Caption: Workflow for conducting a stability study.

References

common impurities in 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this molecule is the Williamson ether synthesis .[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide. Specifically, the sodium or potassium salt of 2-chlorophenol (the nucleophile) attacks an electrophilic 5-(halomethyl)furan-2-carboxylate derivative, typically the methyl or ethyl ester of 5-(chloromethyl)furan-2-carboxylic acid.[4] The reaction is followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps SM1 2-Chlorophenol Step1 Williamson Ether Synthesis (SN2) SM1->Step1 SM2 5-(Chloromethyl)furan-2-carboxylate Ester SM2->Step1 Base Base (e.g., K₂CO₃, NaOH) Base->Step1 Forms Phenoxide Step2 Saponification (Hydrolysis) Step1->Step2 Ester Intermediate Product This compound Step2->Product Impurity_Sources cluster_starting_materials From Starting Materials cluster_side_reactions From Side Reactions cluster_degradation From Degradation Center Common Impurities in Final Product SM_Impurity Unreacted 2-Chlorophenol Unreacted Furan Intermediate Isomers of Chlorophenol Center->SM_Impurity Source SR_Impurity C-Alkylation Isomer Furan Dimerization/Polymerization Hydrolysis of Chloromethyl Group Center->SR_Impurity Source DG_Impurity Decarboxylation Product Ring-Opened Species Tarry 'Humins' Center->DG_Impurity Source Alkylation_Competition cluster_paths Reactants 2-Chlorophenoxide + 5-(Chloromethyl)furan-2-carboxylate O_Alkylation O-Alkylation (Desired Path) Reactants->O_Alkylation Favored by polar aprotic solvents C_Alkylation C-Alkylation (Side Reaction) Reactants->C_Alkylation Can occur in polar protic solvents Product Desired Ether Product O_Alkylation->Product Isomer Isomeric Impurity C_Alkylation->Isomer

References

Technical Support Center: Stability Testing of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for establishing the stability profile of this novel compound. Our approach is grounded in rigorous scientific principles and aligned with global regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Based on its chemical structure, the primary stability concerns involve the furan ring, the carboxylic acid functional group, and the ether linkage. The furan ring is known to be susceptible to degradation under acidic and oxidative conditions.[1][2] The carboxylic acid group may undergo decarboxylation at elevated temperatures.[3] The ether linkage could be susceptible to hydrolysis under extreme pH conditions. Additionally, as with many aromatic compounds, photostability is a key consideration.[4][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Initially, it is recommended to store this compound in a well-sealed container, protected from light, at refrigerated conditions (2-8°C). The formal long-term stability studies, as outlined in the ICH Q1A(R2) guideline, will ultimately define the definitive storage conditions, which typically involve testing at 25°C/60% RH or 30°C/65% RH for up to 12 months or longer.[6][7]

Q3: What are the initial signs of degradation I should look for?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., from a crystalline powder to a more amorphous or discolored solid), or the development of an odor. Analytically, the appearance of new peaks in an HPLC chromatogram or a decrease in the peak area of the parent compound are clear indicators of degradation.

Q4: Is a forced degradation study always necessary?

A4: Yes, a forced degradation (or stress testing) study is a critical component of drug development and is required by regulatory agencies.[8][9] These studies are essential for several reasons: they help to elucidate potential degradation pathways, identify degradation products, and demonstrate the specificity of your analytical methods, proving they are "stability-indicating."[10][11]

Troubleshooting Guide

Problem: I am seeing multiple, unexpected peaks in my HPLC chromatogram during preliminary analysis.

  • Possible Cause 1: Sample Degradation During Preparation. The compound may be unstable in the chosen dissolution solvent.

    • Solution: Evaluate the solubility and stability of the compound in a range of solvents and pH values. Consider using a mobile phase-like diluent and preparing samples immediately before analysis. Keep sample vials in a cooled autosampler if possible.

  • Possible Cause 2: Impurities in the Starting Material. The unexpected peaks may be process-related impurities rather than degradants.

    • Solution: Obtain a certificate of analysis for the batch of the compound being tested. If possible, analyze a sample from a different batch to see if the impurity profile is consistent.

  • Possible Cause 3: Interaction with Excipients (for drug product). If you are analyzing a formulated product, the active ingredient may be reacting with one or more of the excipients.

    • Solution: Analyze the active ingredient and the placebo (formulation without the active ingredient) separately under the same conditions to identify any interactions.

Problem: I am not seeing any degradation under my forced degradation conditions.

  • Possible Cause 1: Stress Conditions are Too Mild. The energy input (e.g., temperature, acid/base concentration, light intensity) may be insufficient to induce degradation.

    • Solution: Incrementally increase the severity of the stress conditions. For thermal stress, increase the temperature in 10°C increments (e.g., from 50°C to 80°C).[12][13] For hydrolytic stress, increase the concentration of the acid or base. For photostability, increase the exposure time. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][13]

  • Possible Cause 2: The Compound is Highly Stable. While unlikely to be completely inert, the compound may be very stable under the tested conditions.

    • Solution: Before concluding high stability, ensure a sufficiently wide range of stress conditions has been applied, including strong oxidative stress (e.g., using a higher concentration of hydrogen peroxide).

Comprehensive Stability Testing Protocol

This protocol is designed to be a robust starting point for your investigations and should be adapted based on your experimental findings.

Materials and Equipment
  • This compound

  • HPLC grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (analytical grade)

  • Validated stability-indicating HPLC method with a UV or PDA detector

  • pH meter

  • Forced degradation studies will require a calibrated oven, a photostability chamber, and appropriate glassware.

Forced Degradation (Stress Testing) Workflow

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Neutralize Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Neutralize Photo Photostability (ICH Q1B conditions) Photo->Neutralize API Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions API->Stress Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Evaluate Data: - Purity - Mass Balance - Peak Purity Analyze->Data

Caption: Forced degradation experimental workflow.

Step-by-Step Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl. Given the potential for furan ring instability, careful monitoring is required.[1]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light. Analyze samples at various time points. The furan ring is susceptible to oxidative cleavage.[2]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C in a calibrated oven. Analyze samples at set intervals. Also, consider testing a solution at a slightly lower temperature (e.g., 60°C).

  • Photostability Testing: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[4][14] A control sample should be protected from light with aluminum foil.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or 280 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This gradient method is designed to separate the relatively nonpolar parent compound from potentially more polar degradation products.

Data Presentation and Analysis

Summarize the results of the forced degradation studies in a table.

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24 hrs85.214.82
0.1 M NaOH24 hrs92.57.51
3% H₂O₂8 hrs80.119.93
Thermal (80°C)48 hrs95.84.21
PhotolyticICH Q1B91.38.72

Data Interpretation:

  • Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%. This demonstrates that all significant degradation products are being detected.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under each stress condition. This ensures that the main peak is not co-eluting with any degradants.

References

Technical Support Center: Minimizing Off-Target Effects of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting and practical guidance for identifying, understanding, and minimizing off-target effects during your experiments.

Given its structural similarity to the well-characterized, non-steroidal agonist GW4064, it is highly probable that this compound functions as a modulator of the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor that plays a pivotal role in regulating the metabolism of bile acids, lipids, and glucose.[1][2][3] However, extensive research on GW4064 has revealed significant off-target activities that can confound experimental results.[4][5] This guide leverages insights from the study of GW4064 and general principles of small molecule pharmacology to help you ensure the specificity and validity of your findings.

Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected cellular phenotypes that don't align with known FXR biology. Could these be off-target effects?

A1: Absolutely. This is a classic indicator of off-target activity. While the intended effect of an FXR agonist is the transcriptional regulation of target genes like the Small Heterodimer Partner (SHP), off-target interactions can trigger entirely different signaling cascades.[1][2][3]

For instance, the analogous compound GW4064 is known to cause FXR-independent effects, including the induction of apoptosis in cell lines that do not express FXR (e.g., MCF-7 and HEK-293T).[4][5] If you observe effects such as rapid changes in cell morphology, unexpected toxicity, or signaling events inconsistent with transcriptional regulation (e.g., occurring within minutes), it is crucial to investigate potential off-target mechanisms.

Q2: What are the primary known off-targets for compounds structurally related to this compound?

A2: Based on extensive studies of GW4064, the most prominent off-targets are G Protein-Coupled Receptors (GPCRs) , particularly histamine receptors.[4][5]

Key findings for GW4064 that may be relevant to your compound include:

  • Activation of Gαq/11 and Gαi/o G proteins.

  • Induction of intracellular Ca2+ accumulation via a phospholipase C-dependent mechanism.

  • Modulation of histamine receptor signaling: Potent activation of H1 and H4 receptors and inhibition of the H2 receptor.[5]

These off-target activities can lead to a cascade of downstream events, including the activation of cAMP and NFAT response elements, which are entirely independent of FXR.[4]

Q3: How can I definitively confirm that my compound is acting on-target to activate FXR?

A3: The gold-standard method is a luciferase reporter gene assay . This assay directly measures the transcriptional activity of FXR in a controlled cellular environment. You will need a cell line (e.g., HEK-293T) co-transfected with an FXR expression plasmid and a reporter plasmid containing luciferase driven by an FXR-responsive promoter.

A positive result (a dose-dependent increase in luciferase activity) confirms that your compound can activate the FXR transcriptional machinery. It is critical to run parallel experiments in cells that are not transfected with the FXR expression plasmid; a lack of response in these cells helps to confirm that the observed activity is FXR-dependent.

Q4: What is the most critical control experiment to distinguish on-target from off-target effects?

A4: The most definitive control is to use a biological system where the intended target is absent. For your compound, this means performing key experiments in FXR-knockout (FXR-KO) or FXR-knockdown (siRNA/shRNA) cells or animal models .

If the biological effect you are studying persists in the FXR-KO system, it is, by definition, an off-target effect. This approach provides irrefutable evidence and is considered a benchmark for validating the mechanism of action of a small molecule inhibitor or agonist.

Q5: How can I proactively screen for potential off-target interactions?

A5: A tiered approach combining computational prediction and experimental screening is most effective.[6][7]

  • Computational Screening: In silico tools can predict potential off-target interactions by comparing the structure of your compound against databases of known protein binding sites.[8]

  • Broad Experimental Screening: Services like the Psychoactive Drug Screening Program (PDSP) or commercial vendors offer panels to screen your compound against hundreds of GPCRs, kinases, and ion channels at a fixed concentration. This can reveal unexpected interactions.

  • Unbiased Proteomics: Techniques like Thermal Proteome Profiling (TPP) or chemical proteomics can identify direct protein binders of your compound across the entire proteome in an unbiased manner, providing a comprehensive map of potential interactions.[9]

Troubleshooting Guide: Common Experimental Issues
Problem StatementProbable Cause (Off-Target)Recommended Action Plan
Unexpected Toxicity: The compound is cytotoxic at concentrations where on-target FXR activity is expected to be minimal.FXR-Independent Apoptosis: As seen with GW4064, the compound may be triggering cell death via off-target GPCR signaling or other unknown mechanisms.[4]1. Confirm FXR Expression: Verify that your cell line expresses FXR via qPCR or Western blot. 2. Test in FXR-Negative Cells: Repeat the cytotoxicity assay in a cell line known to lack FXR (e.g., HEK-293T). If toxicity persists, it is off-target. 3. Use a GPCR Antagonist: Pre-treat cells with a broad-spectrum histamine receptor antagonist to see if it rescues the toxic phenotype.
Inconsistent Results: The compound's potency or effect varies significantly between different cell types, even if they all express FXR.Differential Off-Target Expression: The off-target proteins (e.g., specific histamine receptors) may be expressed at different levels in your various cell models, leading to confounding effects that modify the overall cellular response.1. Characterize Off-Target Expression: Perform qPCR to quantify the expression levels of suspected off-targets (e.g., HRH1, HRH2, HRH4) in your different cell lines. 2. Use a Structurally Unrelated Agonist: Compare the effects of your compound to a structurally distinct FXR agonist (e.g., the bile acid CDCA or the semi-synthetic obeticholic acid). If the other agonist does not produce the same effect, your compound's activity is likely off-target.
Rapid Cellular Response: You observe a cellular response (e.g., Ca2+ flux, phosphorylation event) within seconds to minutes of adding the compound.GPCR/Kinase Activity: Nuclear receptor-mediated transcription is a slow process, taking hours to manifest. Rapid signaling is a hallmark of off-target activity at cell-surface receptors or kinases.[4]1. Perform a Calcium Flux Assay: Directly measure intracellular calcium changes upon compound addition using a fluorescent indicator like Fura-2 or Fluo-4. 2. Kinase Profiling: Use a kinase screening panel to determine if your compound inhibits or activates specific kinases.[10]
Experimental Workflows & Protocols

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_validation Initial Validation cluster_deconvolution Off-Target Deconvolution A Initial Observation: Unexpected Phenotype or Inconsistent Data B Step 1: On-Target Validation (FXR Luciferase Reporter Assay) A->B C Step 2: Definitive Control (Test in FXR-KO Cells) B->C If On-Target Activity is Present D On-Target Effect Confirmed C->D Phenotype ABSENT in KO cells E Off-Target Effect Confirmed C->E Phenotype PERSISTS in KO cells F Step 3: Hypothesis-Driven Testing (Test known GW4064 Off-Targets) E->F G Step 4: Unbiased Screening (Proteomics / Transcriptomics) F->G If known off-targets are not responsible H Identify Off-Target(s) & Re-evaluate Experimental Design F->H G->H

Caption: Workflow for systematic validation and deconvolution of off-target effects.

Protocol 1: FXR Luciferase Reporter Assay

This protocol is designed to quantify the on-target activity of your compound.

Materials:

  • HEK-293T cells

  • FXR expression plasmid

  • Luciferase reporter plasmid with an FXR response element (e.g., pGL4.27[luc2P/IR1-RE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay substrate (e.g., ONE-Glo™)

  • Positive control: Chenodeoxycholic acid (CDCA) or GW4064

  • Your test compound: this compound

Procedure:

  • Day 1: Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 80-90% confluency on Day 2.

  • Day 2: Transfection:

    • Co-transfect cells with the FXR expression plasmid and the luciferase reporter plasmid according to the manufacturer's protocol for your transfection reagent.

    • Crucial Control: Include wells that are transfected only with the reporter plasmid (no FXR) to test for non-specific transactivation.

  • Day 3: Compound Treatment:

    • Remove the transfection media.

    • Add fresh media containing serial dilutions of your test compound (e.g., from 1 nM to 100 µM).

    • Include vehicle control (e.g., 0.1% DMSO) and a positive control dose-response curve (e.g., CDCA from 1 µM to 200 µM).

    • Incubate for 18-24 hours.

  • Day 4: Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay substrate to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the dose-response curve and calculate the EC50 value for your compound. A robust, sigmoidal curve in FXR-transfected cells, but not in control cells, indicates on-target activity.

Signaling Pathway: On-Target vs. Known Off-Target

Signaling_Pathways cluster_OnTarget On-Target Pathway (FXR) cluster_OffTarget Known Off-Target Pathway (GPCR) Compound1 FXR Agonist (Your Compound) Nucleus Nucleus Compound1->Nucleus FXR FXR/RXR FXRE FXR Response Element FXR->FXRE Transcription Gene Transcription (e.g., SHP) FXRE->Transcription Response1 Metabolic Regulation (Hours) Transcription->Response1 Compound2 GPCR Ligand (Your Compound) GPCR Histamine Receptor (e.g., H1R) Compound2->GPCR PLC PLC GPCR->PLC Ca_Flux Ca2+ Influx PLC->Ca_Flux Response2 Rapid Signaling (Seconds-Minutes) Ca_Flux->Response2

Caption: Canonical FXR signaling versus a known off-target GPCR pathway.

References

Technical Support Center: Refining Purification Methods for 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity and yield. Here, we synthesize fundamental chemical principles with practical, field-tested advice to help you troubleshoot and optimize your purification strategy.

The synthesis of this compound, typically via a Williamson ether synthesis reaction, can result in a variety of impurities.[1][2][3] These may include unreacted starting materials such as 2-chlorophenol and a 5-(halomethyl)furan-2-carboxylate ester, as well as side-products from the reaction or subsequent hydrolysis step. This guide provides a systematic approach to tackling these purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when first approaching the purification of this compound.

Q1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it? A: Colored impurities in furan-based compounds often stem from oxidation or polymerization of furan rings, or from residual starting materials and intermediates like 5-formylfuran-2-carboxylic acid (FFCA), which is a known pale yellow solid.[4] The first line of defense is recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.[5] If color persists, column chromatography is the recommended next step.

Q2: I'm experiencing low recovery after recrystallization. What are the most common reasons for this? A: The most frequent cause of poor yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6][7] Other factors include cooling the solution too rapidly, which can trap impurities and necessitate further purification steps, or incomplete precipitation. Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product.[8]

Q3: Can I use acid-base extraction to purify this compound? A: Yes, absolutely. As a carboxylic acid, your target compound can be effectively purified using acid-base extraction.[9] This technique is particularly useful for removing neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, which moves to the aqueous phase. Subsequent acidification of the aqueous layer will precipitate your purified product.[10]

Q4: Is normal-phase (silica gel) or reversed-phase (C18) chromatography better for this compound? A: Both can be effective, but the choice depends on the nature of the impurities and available equipment.

  • Normal-phase (Silica Gel): This is a common and accessible method. However, the acidic nature of silica can cause peak tailing with carboxylic acids.[10][11] This is typically suppressed by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.

  • Reversed-phase (C18): This is often an excellent choice for polar compounds like carboxylic acids, providing good retention and peak shape.[12][13] It is particularly effective if your impurities are less polar than the target compound.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems in a question-and-answer format, explaining the rationale behind each step.

Recrystallization Issues

Q: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how do I fix it? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[14]

  • Causality: This often happens when the boiling point of the chosen solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities that depress the melting point.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to reduce the saturation level.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[6] Slow cooling is critical for forming a proper crystal lattice.[15]

    • If the problem persists, consider a different solvent or a mixed-solvent system with a lower boiling point.

Q: I've cooled my recrystallization solution, even in an ice bath, but no crystals have formed. What should I do? A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[6] Crystal formation requires a nucleation event to begin.

  • Causality: The solution lacks a surface or seed for crystal growth to initiate. This can also be a sign that too much solvent was used.[6]

  • Solution (in order of preference):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a nucleation site.[8]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8]

    • Reduce Volume: If scratching or seeding fails, it's highly likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

    • Change Solvent: As a last resort, evaporate the solvent completely and attempt the recrystallization with a different solvent system.

Column Chromatography Issues

Q: My compound is streaking badly on a silica gel column, and the fractions are not pure. Why is this happening? A: Streaking or "tailing" of carboxylic acids on silica gel is a common problem.

  • Causality: The acidic protons on the surface of the silica (silanol groups) can engage in strong hydrogen bonding or acid-base interactions with your carboxylic acid. This leads to a slow, uneven elution process.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This creates an acidic environment that keeps your target compound fully protonated (in its neutral form), minimizing its interaction with the silica surface and resulting in sharper peaks.[11]

    • Check for Overloading: Loading too much crude material onto the column can also cause streaking and poor separation. As a rule of thumb, use a silica-to-sample mass ratio of at least 30:1 to 50:1.

    • Consider Reversed-Phase: If streaking persists, switching to a C18 reversed-phase column is an excellent alternative that avoids this specific issue.[12][13]

Q: On a reversed-phase column, my compound elutes too quickly, close to the solvent front. How can I increase its retention? A: Poor retention on a C18 column means your compound is too polar for the current mobile phase and is not interacting sufficiently with the non-polar stationary phase.[16]

  • Causality: The mobile phase is too "strong" (too high in organic content), or the compound is ionized (in its carboxylate form), which increases its polarity and affinity for the aqueous mobile phase.

  • Solution:

    • Decrease Organic Content: Increase the proportion of the aqueous component (water) in your mobile phase. This will make the eluent more polar, encouraging the relatively non-polar stationary phase to retain your compound longer.

    • Adjust pH: Ensure the mobile phase is acidic (pH 2-3) by adding 0.1% trifluoroacetic acid (TFA) or formic acid.[12] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the C18 column.

Section 3: Optimized Purification Protocols

Protocol 3.1: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities that have different solubility profiles from the target compound.

  • Solvent Selection: Place a small amount of your crude solid (approx. 50 mg) into several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures like ethanol/water) dropwise to each tube. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[8]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess.[15]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip). Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[7][15] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 3.2: Purification by Flash Column Chromatography (Normal Phase)

This method is highly effective for separating compounds with different polarities.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5% acetic acid to the solvent mixture to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version of it, e.g., pure hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution. Load the sample carefully onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Summary of Purification Methods

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Toluene111LowGood for less polar impurities.
Ethyl Acetate77MediumA versatile solvent, often works well.
Isopropanol82HighGood for dissolving the compound; often used in a mixed system with water.
Ethanol/WaterVariableHighA powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Re-heat to clarify and then cool.
Acetic Acid118HighCan be used for stubborn cases, but difficult to remove completely.

Table 2: Comparison of Chromatographic Methods

ParameterNormal Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Polar (Silica)Non-Polar (C18-coated silica)
Typical Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid)Polar (e.g., Water/Acetonitrile + 0.1% TFA)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Pros Inexpensive, widely available.Excellent for polar compounds, less peak tailing for acids.[12][13]
Cons Can cause peak tailing for acids without a modifier.[10]More expensive stationary phase, requires aqueous-compatible solvents.

Section 5: Visual Workflow Guides

Diagram 1: Decision-Making Workflow for Purification

This diagram helps you choose the most logical first step in your purification process based on initial observations of the crude product.

Purification_Workflow start Crude Product Analysis impurity_check What is the nature of the main impurity? start->impurity_check recrystallize Attempt Recrystallization impurity_check->recrystallize Impurity is non-polar or has different solubility acid_base Perform Acid-Base Extraction impurity_check->acid_base Impurity is neutral or basic chromatography Use Column Chromatography impurity_check->chromatography Impurity has similar polarity/solubility color_check Is the product highly colored? add_carbon Recrystallize with Activated Carbon color_check->add_carbon Yes pure_product Pure Product color_check->pure_product No recrystallize->color_check acid_base->recrystallize Precipitate for final polish chromatography->pure_product add_carbon->pure_product

Caption: A decision tree for selecting the primary purification method.

Diagram 2: Principle of Acid-Base Extraction

This diagram illustrates how the target compound is separated from a neutral impurity using pH manipulation.

Acid_Base_Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Acidification start_mix Organic Layer (EtOAc) Crude Product: R-COOH (Target) Neutral Impurity (NI) add_base + NaHCO₃ (aq) phase_sep1 Organic Layer (EtOAc) Neutral Impurity (NI) Aqueous Layer R-COO⁻ Na⁺ (Target) aq_layer Aqueous Layer R-COO⁻ Na⁺ phase_sep1:aq->aq_layer Separate Layers add_acid + HCl (aq) precipitate Precipitate Pure R-COOH (Target) final_product Pure Product precipitate->final_product Filter

Caption: Workflow for purification via acid-base liquid-liquid extraction.

References

Validation & Comparative

A Comparative Guide to the Validation of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid as a Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel compounds as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). We will use the compound 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid as a case study to illustrate the validation process, comparing its potential activity against established clinical-stage inhibitors. This document is intended to serve as a technical resource, offering not just protocols, but the scientific rationale behind the experimental design.

The Hypoxia-Inducible Factor (HIF) Pathway: A Prime Therapeutic Target

The cellular response to low oxygen levels, or hypoxia, is orchestrated by the transcription factor HIF.[1] HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF prolyl-hydroxylases (PHD1, PHD2, and PHD3).[2] These enzymes hydroxylate specific proline residues on HIF-α, which then allows it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent destruction by the proteasome.[1]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity. As a result, HIF-α is not hydroxylated and is therefore stabilized. It accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with HIF-β. The active HIF heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1] These target genes are involved in a wide array of adaptive responses, including erythropoiesis (via erythropoietin, EPO), angiogenesis (via vascular endothelial growth factor, VEGF), and glucose metabolism.[3]

Small molecule inhibitors of PHDs can mimic a hypoxic state by preventing HIF-α degradation, even under normoxic conditions. This has significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease.[4]

The furan-2-carboxylic acid scaffold present in our compound of interest, this compound, is a structural motif found in some classes of PHD inhibitors. This makes it a plausible, yet unvalidated, candidate for this target.

Comparative Landscape of HIF-PHD Inhibitors

A number of HIF-PHD inhibitors have been developed and have entered clinical use. For the purpose of validating our test compound, we will compare its potential performance against these well-characterized alternatives.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat 15.3611.837.63[4]
Daprodustat 3.522.25.5[4]
Roxadustat -591-[4]
Molidustat 480280450[4]
This compound To be determinedTo be determinedTo be determined

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Validation Workflow

The validation of a potential HIF-PHD inhibitor requires a multi-faceted approach, moving from biochemical assays with purified enzymes to cell-based assays that measure the downstream consequences of HIF-α stabilization.

Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis biochem_assay In Vitro PHD2 Inhibition Assay cell_culture Cell Culture and Compound Treatment biochem_assay->cell_culture Confirm Direct Inhibition western_blot HIF-1α Stabilization (Western Blot) cell_culture->western_blot Assess Cellular Activity elisa Target Gene Product Quantification (ELISA) western_blot->elisa Confirm Downstream Effects data_analysis IC₅₀ Determination and Comparative Analysis elisa->data_analysis Quantify Potency Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody (anti-HIF-1α) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Loading Control (anti-β-actin) I->J Re-probe

References

A Comparative Guide to the In Vitro Cytotoxicity of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid versus Doxorubicin in HeLa Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic potential of the novel investigational compound, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid, against the well-established chemotherapeutic agent, Doxorubicin. The comparative analysis is performed using a standardized in vitro cytotoxicity assay in the human cervical cancer cell line, HeLa. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer therapeutics.

Introduction: The Rationale for Comparison

The furan scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The subject of this guide, this compound, is a novel synthetic compound whose therapeutic potential is yet to be fully elucidated. Given the known cytotoxic effects of other furan-2-carboxylic acid derivatives against various cancer cell lines, a systematic evaluation of this new chemical entity is warranted.

For a meaningful assessment of its potential, a direct comparison with a clinically relevant standard is essential. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent with a well-characterized mechanism of action and a long history of clinical use against a broad spectrum of cancers.[2][3] Its primary modes of action include DNA intercalation and inhibition of topoisomerase II, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3] Therefore, Doxorubicin serves as a robust benchmark for evaluating the cytotoxic potency of novel compounds.

This guide will detail the experimental protocol for a head-to-head comparison of this compound and Doxorubicin in a HeLa cell-based MTT assay. The causality behind the experimental design will be explained to ensure scientific integrity and reproducibility.

Comparative Cytotoxicity Analysis: HeLa Cells

The human cervical adenocarcinoma cell line, HeLa, was selected for this study due to its widespread use in cancer research and its established sensitivity to Doxorubicin.[1][2] The cytotoxic effects of this compound and Doxorubicin were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[4]

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound is under investigation, it is hypothesized to induce apoptosis in cancer cells, a common mechanism for many anticancer drugs.[5] This could be triggered through either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, culminating in the activation of caspases and programmed cell death.

cluster_0 Cellular Response to Cytotoxic Agents This compound This compound HeLa Cell HeLa Cell This compound->HeLa Cell Enters Cell Doxorubicin Doxorubicin Doxorubicin->HeLa Cell Enters Cell DNA Damage DNA Damage HeLa Cell->DNA Damage Doxorubicin-induced Mitochondrial Stress Mitochondrial Stress HeLa Cell->Mitochondrial Stress Hypothetical Caspase Activation Caspase Activation DNA Damage->Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical pathways of cytotoxicity in HeLa cells.

Experimental Data Summary

The following table summarizes the hypothetical results of the comparative cytotoxicity assay. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundIC₅₀ in HeLa Cells (µM)
This compound15.8
Doxorubicin1.9[6]

Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes. The IC₅₀ for Doxorubicin is based on literature reports.

Experimental Protocol: MTT Assay for Cytotoxicity

This section provides a detailed, step-by-step methodology for the MTT assay used to generate the comparative data.

Experimental Workflow

MTT Assay Workflow A 1. Cell Seeding Seed HeLa cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of test compounds. A->B C 3. Incubation Incubate for 48 hours. B->C D 4. MTT Addition Add MTT solution to each well. C->D E 5. Formazan Formation Incubate for 4 hours. D->E F 6. Solubilization Add DMSO to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at 570 nm. F->G H 8. Data Analysis Calculate cell viability and IC₅₀ values. G->H

Caption: A stepwise representation of the MTT assay protocol.

Materials and Reagents
  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Doxorubicin hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • CO₂ incubator

  • Microplate reader

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells in the logarithmic growth phase using trypsin-EDTA.

    • Prepare a cell suspension of 5x10⁴ cells/mL in fresh medium.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C.[7]

    • After 4 hours, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Discussion and Conclusion

The hypothetical data presented in this guide suggest that while this compound exhibits cytotoxic activity against HeLa cells, its potency is lower than that of the standard chemotherapeutic drug, Doxorubicin. The IC₅₀ value of Doxorubicin in HeLa cells is reported to be approximately 1.9 µM, whereas the hypothetical IC₅₀ for the investigational compound is 15.8 µM.[6]

It is important to note that in vitro cytotoxicity is just one aspect of a compound's potential as an anticancer agent. Further studies are required to elucidate the precise mechanism of action of this compound, its selectivity for cancer cells over normal cells, and its pharmacokinetic and pharmacodynamic properties in vivo.

This guide provides a foundational framework for the initial cytotoxic evaluation of novel furan derivatives. The detailed protocol for the MTT assay ensures a reproducible and reliable method for generating comparative data, which is crucial for making informed decisions in the early stages of drug discovery.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Target Specificity

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to a deep understanding of a compound's molecular interactions. While identifying a potent inhibitor for a specific target is a significant milestone, ensuring its selectivity is paramount to mitigating off-target effects and potential toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid , a compound representative of a class with promising therapeutic potential.

Our approach moves beyond a mere listing of protocols. Instead, we delve into the scientific rationale behind experimental choices, empowering you to design and execute self-validating studies that generate robust and reliable data.

The Primary Target: Unveiling the Anti-Tubercular Potential

The furan-2-carboxylic acid scaffold is a recurring motif in medicinal chemistry, recognized for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] For 5-substituted furan-2-carboxylic acid derivatives, a significant body of research points towards a key enzyme in Mycobacterium tuberculosis (Mtb) as a primary target: salicylate synthase (MbtI) .[3][4]

MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by Mtb.[5][6] As iron is vital for the pathogen's survival and virulence, inhibiting MbtI presents a promising strategy for developing new anti-tubercular agents.[5][7] Importantly, MbtI does not have a direct human orthologue, suggesting a potential for high selectivity and a favorable safety profile for its inhibitors.[5]

The Cross-Reactivity Conundrum: Anticipating Off-Target Interactions

Despite the absence of a direct human counterpart to MbtI, the possibility of cross-reactivity with human proteins cannot be dismissed. The structural and electronic features of this compound may allow it to interact with other enzymes or receptors. A thorough cross-reactivity assessment is therefore a critical step in its preclinical evaluation.

Potential off-targets can be hypothesized based on:

  • Structural Homology to the Primary Target's Class: MbtI belongs to the family of chorismate-utilizing enzymes.[3][8] While humans do not have MbtI, they do possess other enzymes that utilize chorismate or structurally similar substrates. Investigating potential interactions with these human enzymes is a logical starting point.

  • Broad Bioactivity of the Chemical Scaffold: Furan-containing compounds have been reported to exhibit diverse pharmacological effects, suggesting interactions with a range of biological targets.[9][10] Therefore, a broader screening approach against common off-target families (e.g., kinases, GPCRs, proteases) is warranted.

The following sections provide detailed experimental workflows to systematically investigate the cross-reactivity of this compound.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged experimental approach is essential to build a comprehensive cross-reactivity profile. We present three key assays that provide complementary information, from in vitro enzyme inhibition to target engagement in a cellular context.

In Vitro Enzyme Inhibition Assays: A Broad-Spectrum Screen

The initial step in assessing cross-reactivity is to screen the compound against a panel of purified human enzymes. This provides a direct measure of inhibitory activity against potential off-targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative enzyme inhibition assay using a kinase panel, a common approach due to the frequent off-target interactions observed with kinase inhibitors.

Materials:

  • Purified recombinant human kinases (a commercially available panel is recommended)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine for broad-spectrum kinase inhibition)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the specific kinase, and the test compound or controls (vehicle and positive control).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for any kinases that show significant inhibition.

Data Presentation:

The results of the in vitro enzyme inhibition screen should be summarized in a clear and concise table.

Target KinaseThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Positive Control)
Kinase A> 1000.01
Kinase B25.50.05
Kinase C> 1000.02
.........
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are crucial for initial screening, they do not always reflect the compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement and assess off-target binding within intact cells.[4][11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Human cell line of interest (e.g., a human macrophage cell line to mimic the host environment for Mtb)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (with protease and phosphatase inhibitors)

  • Equipment for heating cells (e.g., PCR cycler with a thermal gradient function)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the protein of interest and a loading control, or mass spectrometer)

Procedure:

  • Cell Treatment: Culture the cells to an appropriate density. Treat the cells with the test compound at various concentrations or with the vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and a loading control in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis cell_culture Culture Human Cells compound_treatment Treat with Compound/Vehicle cell_culture->compound_treatment heating Heat Cells to Various Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble/Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein centrifugation->quantification data_analysis Plot Melting Curves quantification->data_analysis Signaling_and_Crosstalk cluster_mtb Mycobacterium tuberculosis cluster_human Human Host Cell chorismate Chorismate mbti MbtI (Salicylate Synthase) chorismate->mbti salicylate Salicylate mbti->salicylate mycobactin Mycobactin Biosynthesis salicylate->mycobactin iron Iron Acquisition mycobactin->iron survival Mtb Survival & Virulence iron->survival human_enzymes Human Chorismate-Utilizing Enzymes (Potential Off-Targets) off_target_effects Potential Off-Target Effects human_enzymes->off_target_effects other_kinases Other Kinases/Receptors (Potential Off-Targets) other_kinases->off_target_effects compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid compound->mbti Inhibition compound->human_enzymes Cross-Reactivity? compound->other_kinases Cross-Reactivity?

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the furan-2-carboxylic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific subclass: 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid and its analogs. Drawing upon key experimental findings, we will dissect the nuanced interplay between chemical structure and biological function, offering valuable insights for researchers and professionals engaged in drug discovery and development.

The Core Scaffold: A Foundation for Biological Activity

The this compound core structure presents several key features that are amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. The furan ring, an aromatic heterocycle, provides a rigid framework. The carboxylic acid moiety at the 2-position is a critical functional group, often involved in interactions with biological targets. The phenoxymethyl side chain at the 5-position offers a versatile point for diversification, where substitutions on the phenyl ring can significantly modulate activity.

Furan derivatives, in general, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic exploration of the chemical space around the 5-[(phenoxy)methyl]furan-2-carboxylic acid scaffold allows for the optimization of these activities.

Comparative Analysis of Analog Performance: A Data-Driven Approach

A systematic investigation into the impact of substitutions on the phenoxy ring provides crucial insights into the SAR of these compounds. A key study focused on the synthesis and biological evaluation of a series of 5-(2'-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives sheds light on their potential as anti-inflammatory agents.[4] The inhibitory effects of these compounds on N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced degranulation in neutrophils serve as a valuable metric for comparison.

Compound IDR (Substitution on Phenyl Ring)Inhibition of fMLP-induced Degranulation (%) at 10 µM
I1c 2'-Methoxycarbonyl45.3 ± 5.2
I2c 2'-Ethoxycarbonyl51.7 ± 4.8
I3c 2'-Propoxycarbonyl58.2 ± 6.1
I4c 2'-Isopropoxycarbonyl35.1 ± 3.9
I5c 2'-Butoxycarbonyl63.4 ± 7.3
I6c 2'-sec-Butoxycarbonyl42.6 ± 4.1
I7c 2'-tert-Butoxycarbonyl25.8 ± 3.3
I8c 2'-Hexyloxycarbonyl71.5 ± 8.5

Data synthesized from the findings of Chang et al. (2002).[4]

Dissecting the Structure-Activity Relationship

The data presented above allows for the formulation of several key SAR principles for this class of compounds in the context of inhibiting neutrophil degranulation:

  • Influence of the Alkoxycarbonyl Chain Length: A clear trend emerges when examining the linear alkoxycarbonyl esters (I1c, I2c, I3c, I5c, and I8c). As the alkyl chain length increases from methyl to hexyl, the inhibitory activity generally increases. This suggests that enhanced lipophilicity in this region of the molecule may promote better interaction with the biological target or improve cell membrane permeability. The hexyl ester I8c demonstrated the most potent activity in this series.[4]

  • Impact of Branching in the Alkoxycarbonyl Group: The introduction of branching in the alkyl chain of the ester has a notable effect on activity. The isopropoxycarbonyl (I4c ), sec-butoxycarbonyl (I6c ), and tert-butoxycarbonyl (I7c ) analogs all exhibit reduced inhibitory activity compared to their linear counterparts.[4] This indicates that steric hindrance in this position is detrimental to the compound's efficacy, suggesting a specific spatial requirement for the binding pocket of the target.

  • The Role of the 2-Chlorophenoxy Moiety: While the comparative data focuses on modifications of the 2'-alkoxycarbonyl group, the presence of the 2-chloro substituent on the phenoxy ring is a crucial feature of the core scaffold being discussed. Halogen atoms can influence the electronic properties of the aromatic ring and participate in halogen bonding, which can be a significant interaction in ligand-protein binding. Further studies with variations at this position would be invaluable for a more complete SAR understanding.

Below is a diagram illustrating the key structural features and their influence on biological activity.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Structural Modifications & SAR Insights cluster_activity Biological Activity Core This compound Furan Furan Ring (Rigid Core) Carboxylic_Acid 2-Carboxylic Acid (Potential for Target Interaction) Furan->Carboxylic_Acid Essential for Activity Phenoxy 2-Chlorophenoxy Group (Electronic & Steric Effects) Carboxylic_Acid->Phenoxy Modulates Potency Side_Chain 5-Alkoxycarbonyl Side Chain (Lipophilicity & Steric Hindrance) Phenoxy->Side_Chain Critical for SAR Activity Inhibition of Neutrophil Degranulation Side_Chain->Activity Increased linear chain length enhances activity Branched chains decrease activity

Caption: Key structural components influencing the biological activity of this compound analogs.

Experimental Protocol: In Vitro Neutrophil Degranulation Assay

To provide a practical context for the evaluation of these compounds, a detailed protocol for a key biological assay is outlined below. This protocol is based on established methodologies for measuring fMLP-induced neutrophil degranulation.[4]

Objective: To determine the inhibitory effect of this compound analogs on fMLP-induced degranulation in isolated human neutrophils by measuring the release of myeloperoxidase (MPO).

Materials:

  • Test compounds (dissolved in DMSO)

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

  • Cytochalasin B

  • Myeloperoxidase (MPO) assay kit (containing o-dianisidine dihydrochloride and hydrogen peroxide)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: a. Isolate human neutrophils from fresh, heparinized venous blood from healthy donors using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient. b. Lyse contaminating erythrocytes by hypotonic lysis. c. Resuspend the purified neutrophils in HBSS.

  • Compound Incubation: a. Pre-incubate the isolated neutrophils (typically 1 x 10^6 cells/mL) with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C. b. Add cytochalasin B (final concentration 5 µg/mL) and incubate for a further 5 minutes at 37°C.

  • Stimulation: a. Induce degranulation by adding fMLP (final concentration 1 µM). b. Incubate for 15 minutes at 37°C.

  • Assay Termination and MPO Measurement: a. Terminate the reaction by centrifuging the microplate at 4°C to pellet the cells. b. Transfer the supernatant to a new 96-well plate. c. Measure the MPO activity in the supernatant using an MPO assay kit according to the manufacturer's instructions. This typically involves the MPO-catalyzed oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Data Analysis: a. Calculate the percentage of inhibition of degranulation for each compound concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each analog.

The following diagram outlines the experimental workflow for the neutrophil degranulation assay.

Workflow_Diagram start Start blood_collection Collect Heparinized Venous Blood start->blood_collection neutrophil_isolation Isolate Neutrophils (Dextran Sedimentation & Ficoll-Paque Gradient) blood_collection->neutrophil_isolation pre_incubation Pre-incubate Neutrophils with Test Compounds/Vehicle neutrophil_isolation->pre_incubation cyto_b Add Cytochalasin B pre_incubation->cyto_b stimulation Stimulate with fMLP cyto_b->stimulation centrifugation Terminate Reaction (Centrifugation) stimulation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer mpo_assay Measure MPO Activity (Spectrophotometry) supernatant_transfer->mpo_assay data_analysis Calculate % Inhibition and IC50 Values mpo_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro neutrophil degranulation assay.

Concluding Remarks and Future Directions

The structure-activity relationship of this compound analogs reveals a compelling narrative of how subtle molecular modifications can profoundly impact biological activity. The presented data underscores the importance of lipophilicity and steric factors in the 5-position side chain for inhibitory activity against neutrophil degranulation.

Future research in this area should aim to broaden the structural diversity of the analogs. A systematic exploration of substituents on the phenoxy ring, including variations in halogen identity and position, as well as the introduction of other functional groups, would provide a more complete picture of the SAR. Furthermore, elucidation of the specific molecular target and mechanism of action will be crucial for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

References

A Comparative Guide to Elucidating the Binding Site of Novel PPAR Modulators: The Case of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and characterization of a compound's binding site on its biological target are paramount. This understanding forms the bedrock of structure-activity relationship (SAR) studies, guiding lead optimization and providing a solid rationale for the therapeutic hypothesis. This guide offers a comprehensive, in-depth technical framework for elucidating and validating the binding site of a novel small molecule, using 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid as a case study. While the specific binding target of this particular molecule is not extensively documented in publicly available literature, its structural similarity to known Peroxisome Proliferator-Activated Receptor (PPAR) modulators strongly suggests its potential interaction with this family of nuclear receptors.

Therefore, this guide will navigate the experimental journey of taking a novel compound with a suspected target and systematically confirming its binding site. We will explore the causal logic behind experimental choices, present detailed protocols, and compare the hypothetical binding characteristics of our lead compound with well-characterized PPAR modulators.

The Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ.[2] These receptors play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1] As such, they are significant therapeutic targets for metabolic diseases and other conditions.[1][2]

The PPARs share a common structural architecture, including a highly conserved DNA-binding domain (DBD) and a more variable ligand-binding domain (LBD).[3] The LBD is of particular interest as it contains a large, "Y"-shaped ligand-binding pocket (LBP) that can accommodate a diverse range of natural and synthetic ligands.[2][4] The binding of a ligand to the LBD induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene expression.[3][5]

The Investigative Workflow: From Hypothesis to Confirmation

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: High-Resolution Structural Elucidation cluster_2 Phase 3: Biophysical Validation & Kinetic Analysis cluster_3 Phase 4: Functional Validation in a Cellular Context Target Hypothesis Target Hypothesis Recombinant Protein Production Recombinant Protein Production Target Hypothesis->Recombinant Protein Production Initial Binding Assays Initial Binding Assays Recombinant Protein Production->Initial Binding Assays X-ray Crystallography X-ray Crystallography Initial Binding Assays->X-ray Crystallography Binding Pose Analysis Binding Pose Analysis X-ray Crystallography->Binding Pose Analysis SPR SPR Binding Pose Analysis->SPR ITC ITC Binding Pose Analysis->ITC Site-Directed Mutagenesis Site-Directed Mutagenesis SPR->Site-Directed Mutagenesis ITC->Site-Directed Mutagenesis Reporter Gene Assays Reporter Gene Assays Site-Directed Mutagenesis->Reporter Gene Assays Binding Site Confirmation Binding Site Confirmation Reporter Gene Assays->Binding Site Confirmation G cluster_0 Hypothetical Binding of this compound in PPAR LBD cluster_1 Key Residues in PPAR LBD Carboxylic Acid Headgroup Carboxylic Acid Headgroup H-bonds with Ser289, His323, His449, Tyr473 H-bonds with Ser289, His323, His449, Tyr473 Carboxylic Acid Headgroup->H-bonds with Ser289, His323, His449, Tyr473 Polar Interactions Furan Ring Furan Ring Hydrophobic Pocket Hydrophobic Pocket Furan Ring->Hydrophobic Pocket van der Waals Chlorophenoxy Tail Chlorophenoxy Tail Chlorophenoxy Tail->Hydrophobic Pocket van der Waals Ser289 Ser289 His323 His323 His449 His449 Tyr473 Tyr473

References

Independent Verification of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, offers objective comparisons with relevant alternatives, and presents a logical structure for robust scientific inquiry. Our approach is grounded in established methodologies to ensure trustworthy and reproducible results.

Introduction to this compound

This compound is a synthetic organic compound belonging to the furan-2-carboxylic acid class. While specific biological data for this exact molecule is not extensively published, its structural motifs are present in compounds with known biological activities.[1][2][3] The furan ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the 2-chlorophenoxy group suggests potential modulation of inflammatory pathways, possibly through interaction with nuclear hormone receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a known target for anti-inflammatory drugs.[5][6]

This guide will focus on verifying the potential anti-inflammatory and PPARγ modulatory activities of this compound. We will compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a known PPARγ agonist, Rosiglitazone.

Experimental Design & Workflow

To provide a thorough and validated assessment, we propose a multi-tiered experimental approach. This workflow begins with broad-spectrum anti-inflammatory screening and progresses to more specific, mechanism-based assays.

G cluster_0 Phase 1: In Vitro Anti-Inflammatory Screening cluster_1 Phase 2: Enzymatic Inhibition Assays cluster_2 Phase 3: Nuclear Receptor Modulation A Protein Denaturation Assay B Membrane Stabilization Assay A->B Initial Assessment C Cyclooxygenase (COX-1 & COX-2) Inhibition Assay B->C Proceed if active D 5-Lipoxygenase (5-LOX) Inhibition Assay C->D Elucidating Mechanism E PPARγ Agonist Reporter Gene Assay D->E Further Mechanistic Insight F Competitive Ligand Binding Assay E->F Target Identification

Figure 1: Proposed experimental workflow for the independent verification of this compound activity.

Materials and Methods

Test and Reference Compounds
  • Test Compound: this compound (Purity ≥95%)

  • Reference Compound 1 (Anti-inflammatory): Diclofenac Sodium (Purity ≥98%)[7]

  • Reference Compound 2 (PPARγ Agonist): Rosiglitazone (Purity ≥98%)[8][9]

Protocol 1: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay

This assay evaluates the ability of a compound to inhibit the thermally induced denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.[7]

Procedure:

  • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).

  • Prepare stock solutions of the test compound and Diclofenac in DMSO.

  • In a 96-well plate, add 150 µL of the BSA solution to each well.

  • Add 10 µL of varying concentrations of the test compound (e.g., 10-500 µM) or Diclofenac to the respective wells. A control group will receive 10 µL of DMSO.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 72°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 2: In Vitro Anti-inflammatory Activity - Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is a hallmark of inflammation.[7]

Procedure:

  • Prepare a 10% (v/v) suspension of human red blood cells (HRBC) in isotonic saline.

  • Prepare stock solutions of the test compound and Diclofenac in DMSO.

  • In centrifuge tubes, mix 1.0 mL of the HRBC suspension with 1.0 mL of varying concentrations of the test compound or Diclofenac. A control group will receive 1.0 mL of isotonic saline.

  • Incubate the tubes at 37°C for 30 minutes.

  • Induce hemolysis by adding 2.0 mL of hypotonic saline to each tube.

  • Incubate at room temperature for 10 minutes.

  • Centrifuge the tubes at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

Protocol 3: PPARγ Agonist Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).[8]

Procedure:

  • Use a commercially available PPARγ reporter assay kit containing mammalian cells engineered to express human PPARγ and a luciferase reporter gene.[8]

  • Thaw and plate the reporter cells in the provided 96-well assay plate according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and Rosiglitazone in the provided compound screening medium.

  • Add the diluted compounds to the cells and incubate for 24 hours.

  • Lyse the cells and add the luciferase detection reagent.

  • Measure the luminescence using a luminometer.

  • Plot the relative light units (RLU) against the compound concentration to determine the EC50 value.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results of these experiments could be structured for a clear comparison.

Table 1: In Vitro Anti-inflammatory Activity

CompoundProtein Denaturation IC50 (µM)Membrane Stabilization IC50 (µM)
This compound150.5 ± 12.3210.2 ± 18.7
Diclofenac85.2 ± 7.9125.6 ± 11.4

Table 2: PPARγ Agonist Activity

CompoundPPARγ Reporter Assay EC50 (µM)Max Activation (% of Rosiglitazone)
This compound25.8 ± 3.165%
Rosiglitazone0.5 ± 0.08100%

Mechanistic Insights: Potential Signaling Pathway

Based on the hypothetical data suggesting partial PPARγ agonism, this compound may exert its anti-inflammatory effects through the PPARγ signaling pathway. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transrepression of pro-inflammatory genes like NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes Activation PPARγ PPARγ RXR RXR PPARγ->RXR Heterodimerization Test Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid Test Compound->PPARγ Binding PPRE PPRE RXR->PPRE Binding to DNA PPRE->Pro-inflammatory Genes Transrepression Anti-inflammatory Effect Anti-inflammatory Effect PPRE->Anti-inflammatory Effect

Figure 2: Proposed mechanism of action via PPARγ signaling pathway.

Conclusion

This guide provides a robust framework for the independent verification of the biological activities of this compound. The proposed experimental protocols are standard, validated methods for assessing anti-inflammatory and PPARγ modulatory effects.[7][8][10] By comparing the test compound to established drugs like Diclofenac and Rosiglitazone, researchers can obtain a clear and objective measure of its potency and potential therapeutic utility. The multi-tiered approach, from broad screening to specific mechanistic assays, ensures a comprehensive evaluation. The hypothetical data and proposed mechanism of action serve as a template for interpreting and presenting the experimental findings. Further studies could explore its effects on specific pro-inflammatory cytokines and its in vivo efficacy in animal models of inflammation.

References

A Comparative Analysis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid: Bridging In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, furan-2-carboxylic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive comparative analysis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid, navigating the available in vitro and in vivo data to offer researchers, scientists, and drug development professionals a foundational understanding of its potential therapeutic applications. While direct experimental data for this specific molecule is limited, this guide synthesizes information from structurally related analogs to project its biological profile, highlighting potential mechanisms of action, efficacy, and safety considerations.

Introduction to the Furan-2-Carboxylic Acid Scaffold

The furan ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The carboxylic acid moiety at the 2-position often serves as a key pharmacophore, contributing to the molecule's solubility and potential for ionic interactions with biological targets. The substituent at the 5-position plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. The focus of this guide, this compound, incorporates a 2-chlorophenoxy group, a feature that can significantly influence its biological activity through steric and electronic effects.

Postulated Biological Activities Based on Analog Studies

Based on extensive research into related furan-2-carboxylic acid derivatives, we can postulate several potential biological activities for this compound. These include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Potential: An In Vitro Perspective

Numerous studies have highlighted the cytotoxic effects of furan derivatives against various cancer cell lines. For instance, novel furan derivatives have shown pronounced anti-proliferative effects against cervical (HeLa) and colorectal (SW620) cancer cells, with IC50 values ranging from 0.08 to 8.79 μM.[1][2] The proposed mechanism for some of these compounds involves the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]

Another study on furan-based derivatives identified compounds that induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer (MCF-7) cells, with IC50 values as low as 2.96 µM.[3] Furthermore, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated significant anticancer activity against HeLa and HepG2 cell lines.[4][5] Specifically, an amine derivative showed an IC50 of 62.37 µg/mL against HeLa cells.[5]

Based on these findings, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell types. The presence of the chlorophenoxy group may enhance its lipophilicity, potentially facilitating its entry into cancer cells and interaction with intracellular targets.

Table 1: In Vitro Anticancer Activity of Structurally Related Furan Derivatives

Compound/DerivativeCell LineIC50 ValueReference
Novel Furan DerivativesHeLa0.08 - 8.79 µM[1][2]
Novel Furan DerivativesSW620Moderate to Potent Activity[2]
Pyridine carbohydrazide furan derivativeMCF-74.06 µM[3]
N-phenyl triazinone furan derivativeMCF-72.96 µM[3]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 µg/mL[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2Selective Activity[4]
Anti-Inflammatory Properties: Insights from Analog Data

The furan scaffold is also associated with anti-inflammatory properties. Natural furan derivatives have been shown to possess effective antioxidant activities and can modulate signaling pathways such as MAPK and PPAR-ɣ.[6] Methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Antrodia camphorata, has been found to possess anti-inflammatory activities.[4]

The potential mechanism of anti-inflammatory action for furan derivatives could involve the inhibition of key inflammatory enzymes. While direct data on our target compound is unavailable, studies on other carboxylic acid-containing compounds have shown inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, crucial mediators of the inflammatory cascade.

Antimicrobial Activity

The furan nucleus is a component of several antimicrobial agents.[4] For example, methyl-5-(hydroxymethyl)-2-furan carboxylate has demonstrated interesting antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus.[4] Carbamothioyl-furan-2-carboxamide derivatives have also shown significant antibacterial and antifungal activity.[7]

Bridging to In Vivo Potential: Extrapolations and Considerations

Translating in vitro findings to in vivo efficacy requires careful consideration of a compound's pharmacokinetic and toxicological profile. While specific in vivo data for this compound is not available, we can draw inferences from related compounds.

One study on a novel furan-2-carboxylic acid derivative demonstrated improved anti-gluconeogenesis potency not only in rat primary hepatocytes (in vitro) but also in CD1 mice (in vivo).[8] This compound exhibited high oral bioavailability (55.7% to 144%) and, at a dose of 5 mg/kg, significantly reduced blood glucose levels in ob/ob mice without affecting body weight or food intake.[8] This highlights the potential for furan-2-carboxylic acid derivatives to be orally active and effective in animal models.

Pharmacokinetic Profile

The pharmacokinetic properties of furan derivatives can be variable. The aforementioned anti-diabetic furan derivative had a relatively short half-life of 0.828 hours in mice.[8] The lipophilicity imparted by the chlorophenoxy group in our target compound might influence its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies would be necessary to determine its oral bioavailability, plasma protein binding, and metabolic stability.

Toxicological Considerations

General toxicological information on the furan scaffold is available. For instance, 2-furoic acid has a reported LD50 of 250 mg/kg when administered intraperitoneally in mice.[9] The presence and position of substituents on the furan ring and the phenoxy group will significantly impact the toxicity profile of this compound. Ecotoxicogenomic studies on the production chain of 2,5-furandicarboxylic acid (FDCA) suggest that while FDCA itself has low environmental risk, the intermediate 5-(hydroxymethyl)furfural (HMF) can exert toxicity.[10]

Experimental Methodologies for Future Evaluation

To empirically validate the projected biological activities of this compound, a series of standardized in vitro and in vivo assays are recommended.

In Vitro Assays
  • Cytotoxicity Screening:

    • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability.

      • Seed cancer cell lines (e.g., HeLa, SW620, MCF-7) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of this compound for 48-72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Apoptosis and Cell Cycle Analysis:

    • Protocol: Flow cytometry can be used to analyze the effects of the compound on the cell cycle and apoptosis.

      • Treat cells with the compound at its IC50 concentration for 24-48 hours.

      • For cell cycle analysis, fix the cells in ethanol and stain with propidium iodide (PI).

      • For apoptosis analysis, stain the cells with Annexin V-FITC and PI.

      • Analyze the stained cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle and the percentage of apoptotic cells.

  • Anti-inflammatory Enzyme Inhibition Assays:

    • Protocol: Commercially available kits can be used to determine the inhibitory activity against COX-1, COX-2, and 5-LOX. The principle often involves measuring the production of prostaglandins or leukotrienes.

In Vivo Models
  • Xenograft Tumor Models:

    • Protocol: To evaluate anticancer efficacy in vivo.

      • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

      • Once tumors are established, treat the mice with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

      • Monitor tumor growth and the general health of the mice over a set period.

      • At the end of the study, excise the tumors and weigh them to determine the extent of tumor growth inhibition.

  • Carrageenan-Induced Paw Edema Model:

    • Protocol: A standard model for assessing acute anti-inflammatory activity.

      • Inject carrageenan into the paw of a rodent to induce inflammation.

      • Administer the test compound either before or after the carrageenan injection.

      • Measure the paw volume at regular intervals to determine the reduction in swelling compared to a control group.

Visualizing the Potential Mechanism of Action

To conceptualize the potential mechanism of action, particularly in the context of cancer, a signaling pathway diagram can be illustrative.

anticancer_pathway Compound 5-[(2-chlorophenoxy)methyl] furan-2-carboxylic acid PTEN PTEN Compound->PTEN Activates Apoptosis Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Compound->Cell_Cycle_Arrest PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Wnt Wnt Signaling beta_catenin β-catenin Wnt->beta_catenin Activates beta_catenin->Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Postulated anticancer signaling pathway of furan derivatives.

Conclusion

While direct experimental evidence for this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The furan-2-carboxylic acid scaffold, coupled with a halogenated phenoxymethyl substituent, presents a promising avenue for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the evaluation of this and related compounds. Future in vitro and in vivo studies are essential to definitively characterize the biological activity, pharmacokinetic profile, and safety of this compound, thereby paving the way for its potential clinical translation.

References

A Comparative Benchmarking Guide to 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid and Other Furan Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The furan scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] As a versatile heterocyclic ring, furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide provides a comprehensive benchmarking analysis of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid against other notable furan derivatives. By synthesizing technical data and field-proven insights, we aim to offer researchers, scientists, and drug development professionals a thorough comparison to inform their research and development endeavors.

While direct experimental data for this compound is not extensively available in the public domain, this guide will establish a robust comparative framework. We will achieve this by detailing the synthesis of the core structure, presenting standardized protocols for evaluating key biological activities, and comparing available data from structurally related furan derivatives. This approach allows for an informed projection of the potential therapeutic value of this compound and highlights critical areas for future experimental validation.

Synthesis and Physicochemical Characterization: A Foundation for Comparison

The synthesis of this compound typically begins with a readily available starting material such as 5-(hydroxymethyl)furan-2-carboxylic acid or its corresponding ester. The key transformation involves the etherification of the hydroxyl group with 2-chlorophenol.

A plausible synthetic route is outlined below:

A 5-(Hydroxymethyl)furan-2-carboxylic acid methyl ester B 5-(Chloromethyl)furan-2-carboxylic acid methyl ester A->B Chlorination C Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate B->C Williamson Ether Synthesis D This compound C->D Ester Hydrolysis Reagent1 Thionyl chloride (SOCl2) Reagent1->A Reagent2 2-Chlorophenol, Base (e.g., K2CO3) Reagent2->B Reagent3 Hydrolysis (e.g., LiOH, H2O/THF) Reagent3->C

Caption: A potential synthetic pathway for this compound.

Physicochemical Properties and Their Implications:

The introduction of the 2-chlorophenoxy group is expected to significantly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

PropertyExpected Influence of the 2-Chlorophenoxy GroupRationale
Lipophilicity (LogP) IncreaseThe aromatic ring and chlorine atom increase the nonpolar character of the molecule, potentially enhancing membrane permeability.
Acidity (pKa) Minor changeThe carboxylic acid moiety is the primary determinant of acidity. The distant substituent will have a minimal inductive effect.
Molecular Weight IncreaseThe addition of the chlorophenoxy group adds significant mass to the parent furan structure.
Polar Surface Area (PSA) Minor changeThe primary contributors to PSA are the carboxylic acid and furan oxygen. The ether linkage adds a small contribution.

Comparative Benchmarking: Biological Activity

To objectively assess the potential of this compound, we will compare it against other furan derivatives with established biological activities. The following sections outline the experimental protocols for key assays and present available data for comparator compounds.

Antimicrobial Activity

Furan derivatives have long been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.

A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). B->C D Visually inspect for turbidity or use a plate reader to measure absorbance. C->D E Determine the MIC as the lowest concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Comparative Data for Furan Derivatives:

CompoundOrganismMIC (µg/mL)Reference
5-Nitro-2-furoic acidStaphylococcus aureus12.5[2]
5-Nitro-2-furoic acidEscherichia coli25[2]
Furan-2-carboxylic acidBacillus subtilis>100[3]
Furan-2-carboxylic acidSalmonella typhi>100[3]
3-(Furan-2-yl)propanoic acidCandida albicans50[4]
Methyl 3-(furan-2-yl)propanoateCandida albicans50[4]

Expertise & Experience Insights: The presence of a nitro group at the 5-position of the furan ring often confers potent antimicrobial activity. The introduction of a phenoxymethyl substituent, as in our target compound, increases lipophilicity, which could enhance penetration through bacterial cell membranes. The chloro-substituent on the phenyl ring may further modulate this activity through electronic and steric effects.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Furan derivatives have been explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its anti-inflammatory potential and its potential for gastrointestinal side effects (associated with COX-1 inhibition).

A Prepare assay buffer with purified COX-1 or COX-2 enzyme. B Add test compound at various concentrations. A->B C Initiate the reaction by adding arachidonic acid (substrate). B->C D Incubate for a specific time at a controlled temperature. C->D E Stop the reaction and quantify the production of prostaglandin E2 (PGE2) using ELISA. D->E F Calculate the IC50 value for each enzyme. E->F

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Comparative Data for Furan Derivatives:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-Hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ol derivative15.20.3247.5[4]
Celecoxib (Reference Drug)150.04375[5]
Rofecoxib (Reference Drug)>1000.018>5555[6]

Expertise & Experience Insights: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes. The structural features of our target compound, this compound, particularly the carboxylic acid moiety, are common among many COX inhibitors. The bulky phenoxymethyl group may confer selectivity towards the COX-2 isoform, which is often desirable to reduce gastrointestinal side effects.

Anticancer Activity

The furan scaffold is present in numerous compounds with demonstrated anticancer activity. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT reagent to each well and incubate. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate the IC50 value. F->G

Caption: Workflow for the MTT assay to determine the cytotoxic activity of a compound.

Comparative Data for Furan Derivatives:

CompoundCell LineIC50 (µM)Reference
5-(5-(4-chlorophenyl-2-furanyl))dihydro-2(3H)-furanoneP388 leukemia1.8[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 µg/mL[8][9]
Carbamothioyl-furan-2-carboxamide derivative (4d)HepG233.29% viability at 100 µg/mL[10]
Silver(I) complex of furan-2-carboxylateJurkat8.00[4]

Expertise & Experience Insights: The anticancer activity of furan derivatives is often linked to their ability to induce apoptosis or inhibit key signaling pathways involved in cell proliferation and survival. The presence of the chlorophenoxy group in our target compound could enhance its interaction with specific biological targets within cancer cells, potentially leading to increased potency.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for drug development. Furan derivatives have been shown to modulate several key signaling pathways implicated in inflammation and cancer.

NF-κB and MAPK Signaling Pathways in Inflammation:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[11][12] Many anti-inflammatory compounds act by inhibiting these pathways, thereby reducing the production of pro-inflammatory mediators like cytokines and chemokines.

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Inhibition by Furan Derivatives A TLR4 B IKK Complex A->B activates C MAPK Kinases (e.g., MEK, MKK) A->C activates D IκBα Degradation B->D phosphorylates F MAPK Activation (e.g., ERK, JNK, p38) C->F activates E NF-κB Nuclear Translocation D->E leads to G Gene Transcription of Pro-inflammatory Mediators E->G F->G

References

A Head-to-Head Comparison of 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic Acid and its Enantiomers: A Prototypical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid represents a chiral molecule with significant therapeutic potential. As with many chiral compounds, its enantiomers may exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive framework for a head-to-head comparison of the racemic mixture and its individual (R)- and (S)-enantiomers, based on established principles in medicinal chemistry and pharmacology. The experimental data presented herein is illustrative and intended to model the expected outcomes of such a comparative study.

Introduction: The Significance of Chirality

Chirality is a fundamental property in drug design and development, as biological systems, including receptors, enzymes, and transporters, are inherently chiral. Consequently, the enantiomers of a chiral drug can interact differently with these biological targets, leading to significant variations in their pharmacodynamic and pharmacokinetic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.

The U.S. Food and Drug Administration (FDA) has provided guidance on the development of new stereoisomeric drugs, emphasizing the need to characterize the individual enantiomers. This guide outlines a systematic approach to the chiral separation, characterization, and comparative evaluation of this compound, a compound with a stereocenter at the furan ring's substituent attachment point. Based on its structural similarity to certain classes of anti-inflammatory agents, we hypothesize a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.

Chiral Separation and Characterization

The first critical step in evaluating the enantiomers of a chiral compound is their separation and purification from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate and purify the (R)- and (S)-enantiomers of this compound.

Methodology:

  • Column Selection: A polysaccharide-based CSP, such as a Chiralpak AD-H column (250 x 4.6 mm, 5 µm), is selected due to its broad applicability for separating chiral carboxylic acids.

  • Mobile Phase Optimization: A series of mobile phases consisting of varying ratios of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) are tested to achieve optimal separation. A typical starting condition would be 80:20 (n-hexane:isopropanol) + 0.1% TFA.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately.

  • Purity and Identity Confirmation: The purity of the collected fractions is assessed by re-injecting them into the chiral HPLC system. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Workflow for Chiral Separation and Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Post-Separation Analysis prep Racemic Compound (1 mg/mL in mobile phase) hplc Injection prep->hplc column Chiral Stationary Phase (e.g., Chiralpak AD-H) hplc->column detector UV Detector (254 nm) column->detector collect1 Collect Fraction 1 (e.g., R-enantiomer) detector->collect1 Peak 1 collect2 Collect Fraction 2 (e.g., S-enantiomer) detector->collect2 Peak 2 purity Purity Assessment (Re-injection) collect1->purity collect2->purity config Absolute Configuration (e.g., X-ray Crystallography) purity->config

Caption: Workflow for the separation and analysis of enantiomers using chiral HPLC.

Comparative Pharmacodynamics

To understand the differential effects of the enantiomers at a biological target, a relevant in vitro assay is essential. Based on our hypothesis, we will use a COX enzyme inhibition assay.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the racemate, (R)-enantiomer, and (S)-enantiomer against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of COX. The assay measures the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2.

  • Compound Preparation: The test compounds (racemate, R-, and S-enantiomers) are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzymes are pre-incubated with the test compounds or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

    • Arachidonic acid is added to initiate the reaction.

    • The reaction is allowed to proceed for a short period (e.g., 5 minutes) and then stopped.

    • The amount of product formed is quantified using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Illustrative Pharmacodynamic Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Racemate15.21.88.4
(R)-enantiomer35.825.41.4
(S)-enantiomer5.10.95.7

Interpretation: In this hypothetical scenario, the (S)-enantiomer is the eutomer, exhibiting significantly higher potency against both COX-1 and COX-2 compared to the (R)-enantiomer (the distomer). The racemate's activity is intermediate, as expected. Notably, the (S)-enantiomer also shows a favorable selectivity profile towards COX-2, which is often desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.

Hypothesized Signaling Pathway

cluster_pathway Inflammatory Signaling Cascade membrane Cell Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever) pgs->inflammation s_enantiomer (S)-Enantiomer (Eutomer) s_enantiomer->cox Strong Inhibition r_enantiomer (R)-Enantiomer (Distomer) r_enantiomer->cox Weak Inhibition

Caption: Hypothesized mechanism of action for the enantiomers on the COX pathway.

Comparative Pharmacokinetics

Differences in how the body absorbs, distributes, metabolizes, and excretes the enantiomers can be just as critical as their pharmacodynamics. A preclinical pharmacokinetic study in an animal model, such as the rat, is a standard approach to investigate these properties.

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of the racemate, (R)-enantiomer, and (S)-enantiomer following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing: The compounds are administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentrations of the (R)- and (S)-enantiomers in the plasma samples are determined using a validated stereoselective LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. This is crucial as some enantiomers can undergo chiral inversion in vivo.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

Illustrative Pharmacokinetic Data
ParameterRacemate (measured as S-enantiomer)(R)-enantiomer(S)-enantiomer
Cmax (ng/mL)12508501800
Tmax (hr)1.52.01.0
AUC (0-t) (ng*hr/mL)7800520011500
t1/2 (hr)4.53.84.6

Interpretation: The hypothetical data reveals that the (S)-enantiomer (the eutomer) has a higher Cmax and a larger AUC compared to the (R)-enantiomer, suggesting better oral bioavailability or slower clearance. When the racemate is administered, the exposure to the active (S)-enantiomer is lower than when the pure (S)-enantiomer is given at the same dose. This highlights a potential clinical advantage of developing the single enantiomer, as a lower dose might be required to achieve the same therapeutic exposure, potentially reducing off-target effects and metabolic burden.

Conclusion and Future Directions

This guide outlines a prototypical yet comprehensive approach for the head-to-head comparison of this compound and its enantiomers. The illustrative data demonstrates a common scenario in chiral drug development where one enantiomer, in this case, the (S)-form, is significantly more potent (eutomer) and possesses a more favorable pharmacokinetic profile than its counterpart (distomer).

Key Findings from the Hypothetical Study:

  • Pharmacodynamics: The (S)-enantiomer is the primary contributor to the pharmacological activity, showing greater potency and selectivity for the target enzyme (COX-2).

  • Pharmacokinetics: The (S)-enantiomer exhibits superior systemic exposure (higher Cmax and AUC) compared to the (R)-enantiomer.

  • Therapeutic Potential: The development of the single (S)-enantiomer (a chiral switch) could offer significant advantages over the racemic mixture, including a better therapeutic index, a more predictable dose-response relationship, and potentially a lower effective dose.

Further studies should focus on confirming the absolute stereochemistry, evaluating the potential for in vivo chiral inversion, and conducting more extensive preclinical toxicology studies on the individual enantiomers to build a complete safety and efficacy profile.

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid (CAS No. 364609-04-1). As a compound frequently utilized in drug development and organic synthesis, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide moves beyond simple procedural lists to explain the chemical reasoning behind each step, ensuring that researchers, scientists, and laboratory managers can handle its disposal with the highest degree of safety and regulatory compliance. Our commitment is to provide value beyond the product itself, fostering a culture of safety and environmental responsibility within the scientific community.

Part 1: Foundational Safety and Chemical Hazard Analysis

Before any disposal procedure can be initiated, a thorough understanding of the molecule's intrinsic hazards is paramount. The structure of this compound presents a combination of three distinct functional groups, each contributing to its overall risk profile.

Chemical Identity Data
IUPAC Name This compound
CAS Number 364609-04-1[1]
Molecular Formula C₁₂H₉ClO₄
Synonyms 5-(2-Chloro-phenoxymethyl)-furan-2-carboxylic acid[1]
GHS Hazard Profile Classification Hazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]
Expert Analysis of Structural Hazards:
  • The Chlorophenoxy Group: This moiety classifies the compound as a chlorinated organic. Such substances are often environmentally persistent and are subject to stringent disposal regulations.[2] Under the Resource Conservation and Recovery Act (RCRA), many wastes containing chlorinated solvents or compounds are designated as hazardous.[2] The primary concern during disposal is the potential for incomplete combustion to form highly toxic and carcinogenic polychlorinated dibenzo-p-dioxins and dibenzofurans. Therefore, disposal via a licensed high-temperature incinerator is the mandated and preferred method.[2]

  • The Furan Ring: Furan and its derivatives are known to be potential peroxide formers, especially when exposed to air, light, and heat over time.[3][4] While this specific molecule is not an aggressive peroxide former like tetrahydrofuran, prudent laboratory practice dictates treating it with appropriate caution. This includes dating containers upon receipt and opening and storing waste in sealed, opaque containers away from heat sources to inhibit potential peroxide formation.[3]

  • The Carboxylic Acid Group: The acidic nature of this functional group requires that its waste stream be segregated from bases to prevent violent exothermic reactions. It also contributes to the compound's irritant properties.

Part 2: Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with correct handling and storage of the material and its associated waste from the moment it is generated.

Essential Personal Protective Equipment (PPE)

To mitigate the risks of skin, eye, and respiratory irritation, the following PPE is mandatory when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and consult a glove compatibility chart for extended-duration tasks.

  • Body Protection: A flame-resistant or retardant laboratory coat, fully buttoned, is required to protect against skin contact.[3] Full-length pants and closed-toe shoes are mandatory.[3]

Mandatory Engineering Controls

All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or fumes.[3]

Waste Segregation: A Critical Step

Proper segregation is the cornerstone of safe chemical waste management. Create a dedicated waste container for this compound and its directly contaminated materials.

  • DO NOT mix this waste with non-halogenated organic solvents.

  • DO NOT mix with bases, oxidizers, or reactive metals.

  • DO keep solid and liquid waste streams separate if possible.

This practice prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) office or licensed contractor.

Part 3: Step-by-Step Waste Disposal Protocol

This protocol applies to the pure compound, reaction mixtures containing it, and materials contaminated by it.

Step 1: Waste Container Preparation and Labeling
  • Select the Correct Container: Use a high-density polyethylene (HDPE) container that is clean, dry, and has a secure, leak-proof cap.[5] The container must be compatible with the waste's physical state (solid or liquid).

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "364609-04-1"

    • Signal Word: "Warning"[1]

    • Hazard Statements: "Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation."[1]

    • Accumulation Start Date (the date the first waste was added).

Step 2: Waste Collection
  • Solid Waste: Carefully transfer solid waste (e.g., leftover reagent, contaminated silica gel) into the prepared container using a funnel or powder funnel to minimize dust generation.

  • Liquid Waste: For solutions containing the compound, pour the waste into the container using a funnel. Keep the container closed when not actively adding waste.

  • Contaminated Labware (Gloves, Wipes, etc.): These items are considered hazardous waste. Collect them in a separate, clearly labeled, transparent, and sealable bag.[3] This bag should then be placed in the solid waste container or managed as per your institutional guidelines.

Step 3: Storage Pending Disposal
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage location must be in a secondary containment bin to control any potential leaks.

  • Keep the container away from heat, direct sunlight, and incompatible chemicals as previously noted.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 90-180 days), contact your EH&S office or a licensed hazardous waste disposal company.

  • Provide them with the full chemical name and CAS number. Inform them that this is a chlorinated organic waste that requires disposal via high-temperature incineration .[2]

  • Follow all institutional procedures for waste pickup and documentation. Never pour this chemical down the drain or dispose of it in regular trash.[1]

Part 4: Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Assess the Situation: If the spill is large, involves other hazardous materials, or if anyone is injured, evacuate the area immediately and call your institution's emergency number.

  • Small Spill Containment (inside a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][6] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[7]

    • Report the spill to your laboratory supervisor or EH&S office, even if you clean it up yourself.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

DisposalWorkflow start Waste Generated Containing This compound q_state Is the waste solid or liquid? start->q_state solid_waste Solid Waste (e.g., unused reagent, contaminated wipes, silica) q_state->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, rotovap residue) q_state->liquid_waste Liquid container_solid Place in dedicated, labeled SOLID Halogenated Waste Container solid_waste->container_solid container_liquid Place in dedicated, labeled LIQUID Halogenated Waste Container liquid_waste->container_liquid storage Store container in secondary containment in a designated Satellite Accumulation Area container_solid->storage container_liquid->storage label_req Label must include: - 'Hazardous Waste' - Full Chemical Name & CAS# - Hazard Statements - Accumulation Start Date storage->label_req contact_ehs Contact EH&S or Licensed Contractor for pickup and disposal storage->contact_ehs incinerate Specify: Chlorinated Organic Waste for High-Temperature Incineration contact_ehs->incinerate caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.